molecular formula C7H3BrClFO2 B1513239 3-Bromo-4-chloro-5-fluorobenzoic acid CAS No. 1357942-87-0

3-Bromo-4-chloro-5-fluorobenzoic acid

Cat. No.: B1513239
CAS No.: 1357942-87-0
M. Wt: 253.45 g/mol
InChI Key: CLXLNVHYXWMAAZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClFO2 and its molecular weight is 253.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-bromo-4-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLNVHYXWMAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856994
Record name 3-Bromo-4-chloro-5-fluorobenzoic acid
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Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357942-87-0
Record name 3-Bromo-4-chloro-5-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloro-5-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted aromatic carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0) represents a key building block whose strategic functionalization allows for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this target molecule, designed for researchers, chemists, and professionals in drug development. The proposed route is grounded in established chemical principles, prioritizing regiochemical control, safety, and overall efficiency. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of potential strategic alternatives.

Introduction: The Significance of Polysubstituted Benzoic Acids

Halogenated benzoic acids are a class of compounds with significant utility as intermediates in the synthesis of a wide range of biologically active molecules.[3] The specific arrangement of different halogen atoms on the aromatic ring can profoundly influence the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, with its unique trifunctional halogenation pattern, presents a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs. The synthesis of such a precisely substituted molecule, however, is a non-trivial task that requires careful strategic planning to control the regioselectivity of the halogenation and carboxylation steps.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted benzene ring necessitates a thorough understanding of the directing effects of the various substituents. In this compound, we have three halogen atoms (ortho-, para-directing and deactivating) and a carboxylic acid group (meta-directing and strongly deactivating). A key strategic decision is the timing of the introduction of the carboxyl group. Introducing it early would necessitate harsh reaction conditions for subsequent electrophilic substitutions due to the deactivating nature of the carboxyl group. Conversely, introducing it at a later stage allows for more facile manipulation of the aromatic ring.

Our proposed strategy leverages the powerful directing effects and synthetic versatility of an amino group, which can be later converted to the desired carboxylic acid via a Sandmeyer-type reaction. This approach offers superior control over the regiochemical outcome of the halogenation steps.

The conceptual retrosynthetic pathway is illustrated below:

G Target This compound Nitrile 3-Bromo-4-chloro-5-fluorobenzonitrile Target->Nitrile Hydrolysis Aniline 3-Bromo-4-chloro-5-fluoroaniline Nitrile->Aniline Sandmeyer Reaction (Cyanation) Nitroaniline 5-Bromo-4-chloro-3-fluoro-1-nitrobenzene Aniline->Nitroaniline Reduction Chloroaniline 4-Chloro-5-fluoro-3-nitroaniline Nitroaniline->Chloroaniline Bromination Start 5-Fluoro-3-nitroaniline Chloroaniline->Start Chlorination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway: A Step-by-Step Elucidation

This section details a robust, five-step synthesis of this compound starting from the commercially available 5-Fluoro-3-nitroaniline. The pathway is designed to maximize regiochemical control by leveraging the directing effects of the substituents present at each stage.

G cluster_0 Synthesis of this compound A 1. 5-Fluoro-3-nitroaniline B 2. 4-Chloro-5-fluoro-3-nitroaniline A->B Chlorination (e.g., NCS, Acetonitrile) C 3. 5-Bromo-4-chloro-3-fluoro-1-nitrobenzene B->C Bromination (e.g., NBS, H2SO4) D 4. 3-Bromo-4-chloro-5-fluoroaniline C->D Nitro Reduction (e.g., SnCl2, HCl) E 5. 3-Bromo-4-chloro-5-fluorobenzonitrile D->E Sandmeyer Reaction (1. NaNO2, HBr 2. CuCN, KCN) F 6. This compound E->F Hydrolysis (e.g., H2SO4, H2O, Heat)

Caption: Proposed multi-step synthesis pathway.

Step 1: Chlorination of 5-Fluoro-3-nitroaniline

The synthesis commences with the regioselective chlorination of 5-fluoro-3-nitroaniline. The powerful ortho-, para-directing amino group dictates the position of electrophilic attack. The position para to the amino group is blocked by the fluorine atom. Of the two ortho positions, the C4 position is sterically less hindered and is activated by both the amino and fluoro groups, while being meta to the deactivating nitro group. Therefore, chlorination is expected to occur selectively at the C4 position.

  • Causality: The use of N-chlorosuccinimide (NCS) as a chlorinating agent provides a milder alternative to chlorine gas and can lead to higher selectivity. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Step 2: Bromination of 4-Chloro-5-fluoro-3-nitroaniline

The next step involves the bromination of the newly synthesized 4-chloro-5-fluoro-3-nitroaniline. The remaining open position ortho to the strongly activating amino group (C6) is the most nucleophilic site on the ring. Bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid will proceed at this position.

  • Causality: The electron-donating amino group strongly activates the ortho and para positions for electrophilic aromatic substitution, overriding the deactivating effects of the halogens and the nitro group for the targeted position.

Step 3: Reduction of the Nitro Group

With the halogenation pattern established, the nitro group is reduced to an amino group to prepare the substrate for the Sandmeyer reaction. A standard and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.[4]

  • Causality: This reduction is a crucial step to unmask the functionality that will be converted into the carboxylic acid. Other reduction methods, such as catalytic hydrogenation, are also viable.

Step 4: Sandmeyer Reaction - Conversion to Benzonitrile

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[5][6] In this step, the aniline derivative is first diazotized with sodium nitrite in a strong acid (e.g., hydrobromic acid). The resulting diazonium salt is then treated with a solution of copper(I) cyanide and potassium cyanide to yield the corresponding benzonitrile.[7]

  • Causality: The conversion to a nitrile is a strategic choice as nitriles can be readily and cleanly hydrolyzed to carboxylic acids under acidic or basic conditions. This two-step process (diazotization-cyanation) is often more efficient and higher-yielding than direct carboxylation methods for this type of substrate.

Step 5: Hydrolysis of the Nitrile

The final step is the hydrolysis of the benzonitrile to the target this compound. This can be achieved by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid.

  • Causality: Acid-catalyzed hydrolysis provides a straightforward and high-yielding method to obtain the final carboxylic acid product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions in the proposed synthetic pathway. These protocols are based on established procedures for analogous transformations.

Protocol 4.1: Synthesis of 4-Chloro-5-fluoro-3-nitroaniline

  • To a stirred solution of 5-fluoro-3-nitroaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-fluoro-3-nitroaniline.

Protocol 4.2: Synthesis of 5-Bromo-4-chloro-3-fluoro-1-nitrobenzene

  • To a stirred solution of 4-chloro-5-fluoro-3-nitroaniline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 5-bromo-4-chloro-3-fluoro-1-nitrobenzene.

Protocol 4.3: Synthesis of 3-Bromo-4-chloro-5-fluoroaniline

  • To a stirred mixture of 5-bromo-4-chloro-3-fluoro-1-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-bromo-4-chloro-5-fluoroaniline.

Protocol 4.4: Synthesis of 3-Bromo-4-chloro-5-fluorobenzonitrile (Sandmeyer Reaction)

  • Dissolve 3-bromo-4-chloro-5-fluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture, extract with a suitable organic solvent (e.g., toluene), wash, dry, and concentrate.

  • Purify the crude product by distillation or chromatography to obtain 3-bromo-4-chloro-5-fluorobenzonitrile.

Protocol 4.5: Synthesis of this compound

  • To 3-bromo-4-chloro-5-fluorobenzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following table provides estimated quantitative data for the proposed synthesis, based on yields for analogous reactions in the literature. Actual yields may vary depending on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsSolvent(s)Estimated Yield (%)
1Chlorination5-Fluoro-3-nitroanilineN-Chlorosuccinimide (NCS)Acetonitrile85-95
2Bromination4-Chloro-5-fluoro-3-nitroanilineN-Bromosuccinimide (NBS), H₂SO₄Sulfuric Acid80-90
3Nitro Reduction5-Bromo-4-chloro-3-fluoro-1-nitrobenzeneSnCl₂, HClEthanol85-95
4Sandmeyer Reaction (Cyanation)3-Bromo-4-chloro-5-fluoroaniline1. NaNO₂, HBr 2. CuCN, KCNWater70-85
5Nitrile Hydrolysis3-Bromo-4-chloro-5-fluorobenzonitrileH₂SO₄, H₂OWater90-98

Conclusion

This technical guide outlines a logical and robust multi-step synthesis for this compound. The proposed pathway maximizes regiochemical control by strategically utilizing the directing effects of an amino group, which is later converted to the target carboxylic acid via a well-established Sandmeyer reaction sequence. The provided protocols offer a solid foundation for the practical execution of this synthesis. While alternative routes may exist, the presented strategy offers a reliable and scalable approach for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(10), 2129-2159. Retrieved from [Link]

  • Roe, A. (1949). Preparation of 1-bromo-2-fluorobenzene. Organic Syntheses, 29, 49. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 441-446. Retrieved from [Link]

  • Reineke, W., & Knackmuss, H. J. (1978). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 36(1), 70-77. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Lead Sciences. (n.d.). 4-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • McMurry, J. (2023). 24.9: Reactions of Arylamines. In Organic Chemistry (10th ed.). LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
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  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0). As a halogenated aromatic carboxylic acid, this compound presents a unique profile of interest to researchers in medicinal chemistry, drug discovery, and materials science. Due to the limited availability of experimental data in public literature, this document synthesizes theoretical principles with established, robust experimental protocols for the determination of its core physicochemical parameters. We delve into the causality behind methodological choices, offering field-proven insights to guide researchers in generating reliable, high-quality data for this promising synthetic building block.

Introduction

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₃BrClFO₂.[1] Its structure, featuring three distinct electron-withdrawing halogen atoms (Bromine, Chlorine, and Fluorine) on the benzoic acid core, suggests significant potential as an intermediate in the synthesis of complex organic molecules. Halogenated benzoic acids are pivotal scaffolds in the development of pharmaceuticals and agrochemicals, where the specific halogen substitutions can modulate properties like metabolic stability, binding affinity, and lipophilicity.[2]

The optimization of a drug candidate's Absorption, Distribution, Metabolism, Elimination, and Toxicology (ADMET) profile is intrinsically linked to its fundamental physicochemical properties.[3][4] Parameters such as acidity (pKa), lipophilicity (LogP), and aqueous solubility are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide serves as a foundational resource for scientists, providing not only the known characteristics of this compound but also detailed, self-validating protocols for the experimental determination of its most critical physicochemical properties.

Core Physicochemical Profile

A summary of the core physicochemical properties for this compound is presented below. Where experimental data is not publicly available, we provide estimated values based on related structures and reference the detailed experimental protocols in the subsequent sections.

PropertyReported / Predicted ValueRecommended Experimental Method
CAS Number 1357942-87-0[1]-
Molecular Formula C₇H₃BrClFO₂[1]-
Molecular Weight 253.45 g/mol [1][5]Mass Spectrometry
Melting Point Data not publicly available.Differential Scanning Calorimetry (DSC)
Aqueous Solubility Predicted to be low.Shake-Flask Method (Thermodynamic)
Acidity (pKa) Data not publicly available.Potentiometric Titration
Lipophilicity (LogP) ~2.9 (Estimated based on isomers)[5][6]Shake-Flask Method or RP-HPLC

Acidity and Ionization Constant (pKa)

Scientific Context & Rationale

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and interaction with biological targets. For this compound, the carboxylic acid moiety is the ionizable group. The presence of three strong electron-withdrawing halogens via the inductive effect (-I) is expected to significantly increase the acidity of the carboxylic proton (i.e., lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). While halogens also exert a deactivating resonance effect (+R), the inductive effect is dominant in determining the acidity of benzoic acids.[7] The precise pKa value is a result of the complex interplay of these electronic effects.

Potentiometric titration is the gold-standard method for pKa determination. It is a robust, direct measurement technique that relies on monitoring pH changes as the acidic compound is neutralized by a titrant of known concentration. The resulting titration curve allows for a precise calculation of the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the co-solvent percentage is kept low (e.g., <10%) to minimize its effect on the measurement.

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Titration: Place the analyte solution in a thermostatted vessel under a gentle stream of nitrogen to prevent dissolution of atmospheric CO₂. Begin stirring.

  • Data Acquisition: Add standardized 0.1 M NaOH or KOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point. The pKa is determined from the titration curve as the pH at which 50% of the acid has been neutralized (the half-equivalence point). This can be calculated using the first or second derivative of the titration curve.

Workflow for pKa Determination```dot

pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound B Dissolve in Co-solvent & Dilute with H₂O A->B D Titrate with Standardized Base B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate Half-Equivalence Point F->G H Determine pKa G->H

Caption: Workflow for LogP determination via the shake-flask method.

Thermal Properties: Melting Point

Scientific Context & Rationale

The melting point is a fundamental thermal property that provides information about the purity of a crystalline solid and the strength of its crystal lattice forces. For pharmaceutical development, a sharp melting point is an indicator of high purity. Differential Scanning Calorimetry (DSC) is a modern, highly accurate technique for determining thermal transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, and the peak onset temperature is typically reported as the melting point.

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting transition. The instrument software will record the differential heat flow versus temperature.

  • Data Analysis: The melting event will appear as an endothermic peak. The melting point is determined as the onset temperature of this peak. The area under the peak corresponds to the heat of fusion.

Workflow for DSC Analysis

DSC_Workflow A Weigh Sample into DSC Pan B Seal Pan & Place in DSC Cell A->B C Run Thermal Program (Heat at constant rate) B->C D Record Heat Flow vs. Temperature C->D E Analyze Thermogram for Endothermic Peak D->E F Determine Melting Point (Peak Onset) E->F

Caption: Experimental workflow for melting point determination using DSC.

Spectroscopic Profile for Structural Confirmation

While quantitative physicochemical data is crucial, qualitative structural confirmation is a prerequisite. Standard spectroscopic techniques are essential for verifying the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These two protons on the aromatic ring will likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. A broad singlet, corresponding to the acidic carboxylic proton, will be observed further downfield (>10 ppm), which will be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 7 distinct signals: one for the carboxyl carbon (~165-175 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative halogens will be significantly affected, showing characteristic shifts and C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom. The chemical shift and coupling constants to the neighboring protons will be diagnostic for its position on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight (253.45 g/mol ) and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), serving as a definitive signature for the molecule.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide establishes a framework for its comprehensive physicochemical characterization. While publicly available experimental data is scarce, the theoretical principles and detailed, robust protocols provided herein empower researchers to generate the high-quality data necessary for its effective application in drug discovery and materials science. The systematic determination of pKa, LogP, solubility, and thermal properties is a critical, non-negotiable step in advancing any chemical entity from a synthetic intermediate to a high-value component in a development pipeline.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019-09-15). National Institutes of Health. [Link]

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  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC - PubMed Central. National Institutes of Health. [Link]

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  • 3 - Supporting Information. Royal Society of Chemistry. [Link]

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  • Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023-02-03). Royal Society of Chemistry. [Link]

  • This compound - CAS:1357942-87-0 - 北京欣恒研科技有限公司. Beijing Innochem. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. (2017-06-22). Stack Exchange. [Link]

  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? - Quora. (2016-08-08). Quora. [Link]

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3-Bromo-4-chloro-5-fluorobenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluorobenzoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. This compound serves as a crucial building block in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the benzoic acid core, imparts specific reactivity and physicochemical properties that are highly valuable for the development of complex molecular architectures. This document details its chemical identity, a proposed synthetic pathway with mechanistic insights, spectroscopic characterization, key reactive properties, and established safety and handling protocols, tailored for researchers and professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The strategic placement of three different halogen atoms and a carboxylic acid group on the benzene ring creates a versatile chemical intermediate. The electron-withdrawing nature of the halogens and the carboxylic acid significantly influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Table 1: Core Chemical and Physical Data

Property Value Source(s)
CAS Number 1357942-87-0 [1][2]
Molecular Formula C₇H₃BrClFO₂ [2][3]
Molecular Weight 253.45 g/mol [2][4]
IUPAC Name This compound [3]
SMILES C1=C(C=C(C(=C1F)Cl)Br)C(=O)O [3]
InChI Key CLXLNVHYXWMAAZ-UHFFFAOYSA-N [3]
Appearance Expected to be a white to off-white crystalline solid Inferred from similar compounds

| Storage | Room temperature, sealed, dry conditions |[2] |

Molecular Structure

The structure consists of a benzene ring substituted at key positions:

  • Position 1: A carboxylic acid group (-COOH), which serves as a primary site for derivatization.

  • Position 3: A bromine atom (-Br).

  • Position 4: A chlorine atom (-Cl).

  • Position 5: A fluorine atom (-F).

This specific arrangement of substituents is critical for its utility in medicinal chemistry, allowing for fine-tuning of properties such as lipophilicity, metabolic stability, and binding affinity of derivative molecules.[5]

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Electrophilic Bromination
  • Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and under a fume hood, dissolve 1.0 equivalent of 3-fluoro-4-chlorobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.), to the solution. The catalyst is crucial for polarizing the bromine molecule, rendering it a more potent electrophile.

  • Bromination: Slowly add a solution of bromine (Br₂, 1.0-1.1 eq.) in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any excess bromine. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Rationale

The regioselectivity of the bromination is directed by the existing substituents. The carboxylic acid group is a meta-director and a strong deactivator. The fluorine and chlorine atoms are ortho-, para-directors but are also deactivating. In electrophilic substitution on 3-fluoro-4-chlorobenzoic acid, the potential sites for substitution are positions 2, 5, and 6.

  • Position 5 is the most favorable site. It is meta to the strongly deactivating -COOH group and ortho to the chlorine atom, making it the most activated position for electrophilic attack.

  • Positions 2 and 6 are ortho to the -COOH group and are therefore more strongly deactivated.

This directing effect leads to the selective formation of the desired this compound isomer.

Synthesis of this compound start 3-Fluoro-4-chlorobenzoic Acid reagents Br₂ / FeBr₃ (Brominating Agent & Catalyst) start->reagents 1. Dissolve in Solvent intermediate Activated Electrophile Complex [Br-Br---FeBr₃] reagents->intermediate 2. Generate Electrophile product This compound intermediate->product 3. Electrophilic Aromatic Substitution workup Quenching & Purification (Na₂S₂O₃, Recrystallization) product->workup 4. Isolate Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not available, the expected data can be predicted based on its structure and data from analogous compounds.[6]

  • ¹H NMR: The spectrum would show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two aromatic protons. The coupling constants would be indicative of their positions relative to each other and the fluorine atom.

  • ¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons (with C-F and C-halogen couplings) and one for the carboxylic acid carbon (δ ~165-175 ppm).

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to the adjacent protons providing definitive proof of the fluorine's position.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-C aromatic and C-halogen stretches in the fingerprint region.

Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate in medicinal and agricultural chemistry.[2][7]

  • Carboxylic Acid Group: This group is a versatile handle for forming amides, esters, and other derivatives, allowing for the covalent linkage of this building block to other molecular scaffolds.

  • Halogen Atoms (Br, Cl, F):

    • The bromine atom is an excellent participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7]

    • The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.[5]

    • The overall halogenation pattern provides a unique electronic and steric profile, influencing the biological activity of the final molecule.

This compound is primarily used as an intermediate in the synthesis of:

  • Pharmaceuticals: It is a building block for creating novel anti-inflammatory, analgesic, and anti-cancer agents.[2][7]

  • Agrochemicals: It is used in the development of advanced herbicides and pesticides, where the specific halogenation pattern can contribute to target specificity and environmental stability.[2][7]

Reactivity_of_3-Bromo-4-chloro-5-fluorobenzoic_acid mol This compound -COOH -Br -F / -Cl ester Esterification (R-OH, H⁺) mol:f0->ester Targets -COOH amide Amide Formation (R-NH₂, Coupling Agent) mol:f0->amide Targets -COOH suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) mol:f1->suzuki Targets C-Br heck Heck Reaction (Alkene, Pd catalyst) mol:f1->heck Targets C-Br nucleophilic Nucleophilic Aromatic Substitution (SNAr) (Activated systems) mol:f2->nucleophilic Possible at C-F/C-Cl

Caption: Key reaction sites and potential transformations of the title compound.

Safety and Handling

Based on safety data for structurally similar halogenated benzoic acids, this compound should be handled with appropriate care.[8][9]

  • Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][11]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][12]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[12]

References

  • BLD Pharm. This compound.

  • Chem-Impex. 3-Bromo-5-fluorobenzoic acid.

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

  • ECHEMI. 3-Bromo-4-fluorobenzoic acid SDS.

  • PubChem. 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid.

  • CymitQuimica. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet - 3-Bromobenzoic acid.

  • ChemicalBook. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.

  • PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid.

  • PubChemLite. This compound (C7H3BrClFO2).

  • Benchchem. 3-Amino-5-bromo-4-fluorobenzoic acid.

  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid.

  • Apollo Scientific. 4-Bromo-2-chloro-3-fluorobenzoic acid SDS.

  • Fisher Scientific. Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid.

  • MySkinRecipes. This compound.

  • Chemsrc. 3-Bromo-4-fluorobenzoic acid.

  • PubChem. 3-Bromo-4-chlorobenzoic acid.

  • PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid.

  • BLD Pharm. 4-Bromo-5-chloro-2-fluorobenzoic acid.

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

  • ChemicalBook. 3-Bromo-5-fluorobenzoic acid.

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

  • Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.

  • Tradeindia. 3-bromo-5-chlorobenzoic Acid Application: Pharmaceutical Industry.

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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 3-Bromo-4-chloro-5-fluorobenzoic acid. As a trisubstituted halogenated aromatic carboxylic acid, this molecule presents a unique analytical challenge and serves as an excellent case study for applying modern spectroscopic techniques for unambiguous structure elucidation. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how to acquire and interpret high-quality spectroscopic data.

Given the absence of a complete, publicly available dataset for this specific compound, this guide will focus on a predictive and methodological framework. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral features. This approach not only provides a robust blueprint for future analysis but also explains the fundamental causality behind the experimental choices and interpretation strategies, adhering to the highest standards of scientific integrity.

Molecular Structure and Overview

This compound is a synthetic building block with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the specific substitution pattern of three different halogens and a carboxylic acid group on a benzene ring, necessitates a multi-technique spectroscopic approach for definitive characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, is essential for complete assignment.

Predicted NMR Data

The predictions below are based on established substituent effects in aromatic systems. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.

  • ¹H NMR: The molecule has two aromatic protons. The strong electron-withdrawing effects of the halogens and the carboxylic acid group will shift these signals significantly downfield.

    • H-2: This proton is ortho to the carboxylic acid group and will be the most downfield. It will appear as a doublet of doublets due to coupling with H-6 (⁴J HH, small) and F-5 (⁴J HF, small).

    • H-6: This proton is ortho to another proton (H-2) and meta to the fluorine (F-5). It is expected to appear as a doublet of doublets due to coupling to H-2 (⁴J HH) and F-5 (³J HF, larger).

  • ¹³C NMR: Eight distinct carbon signals are expected: one for the carboxylic acid and seven for the aromatic ring. The carbons directly bonded to the electronegative halogens (C-3, C-4, C-5) will show characteristic shifts. The carbon attached to fluorine (C-5) will exhibit a large one-bond coupling (¹J CF).

  • ¹⁹F NMR: A single signal is expected for the fluorine atom. This signal will be split into a doublet of doublets due to coupling with the ortho proton H-6 (³J HF) and the meta proton H-2 (⁴J HF). The chemical shift for fluorine on an aromatic ring is typically in the range of -100 to -140 ppm.[1][2][3][4]

Table 1: Predicted NMR Spectroscopic Data

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H H-2 ~8.2 - 8.4 dd ⁴J HH ≈ 2-3 Hz, ⁴J HF ≈ 4-6 Hz
H-6 ~8.0 - 8.2 dd ⁴J HH ≈ 2-3 Hz, ³J HF ≈ 7-9 Hz
COOH >12.0 br s -
¹³C C-1 (C-COOH) ~130 - 135 s -
C-2 (C-H) ~132 - 136 d ³J CF ≈ 3-5 Hz
C-3 (C-Br) ~115 - 120 d ³J CF ≈ 20-25 Hz
C-4 (C-Cl) ~135 - 140 d ²J CF ≈ 20-25 Hz
C-5 (C-F) ~158 - 162 d ¹J CF ≈ 240-260 Hz
C-6 (C-H) ~128 - 132 d ²J CF ≈ 20-25 Hz
C-7 (COOH) ~165 - 168 s ⁴J CF ≈ 2-3 Hz

| ¹⁹F | F-5 | ~-110 to -125 | dd | ³J HF ≈ 7-9 Hz, ⁴J HF ≈ 4-6 Hz |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, unambiguous data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid will be observable in this solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Experiments:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

    • Acquire the following spectra at a constant temperature (e.g., 298 K):

      • ¹H NMR: Standard 1D proton spectrum to observe chemical shifts, multiplicities, and integrations.

      • ¹³C{¹H} NMR: Proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

      • ¹⁹F NMR: Standard 1D fluorine spectrum, proton-coupled to observe H-F couplings.

      • COSY (Correlation Spectroscopy): A 2D experiment to establish H-H coupling networks. This will confirm the through-bond coupling between H-2 and H-6.

      • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons directly to their attached carbons (one-bond C-H correlation). This will definitively assign C-2 and C-6.

      • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment to observe long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing together the molecular fragments.

Data Interpretation Workflow

A logical workflow is crucial for accurate assignment.

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Assignment H1 ¹H NMR: Identify 2 aromatic (dd), 1 COOH (br s) HSQC HSQC: Correlate H-2 to C-2 and H-6 to C-6 H1->HSQC C13 ¹³C NMR: Identify 8 unique carbons C13->HSQC F19 ¹⁹F NMR: Identify 1 fluorine signal (dd) HMBC HMBC: Assign quaternary carbons (C-1, C-3, C-4, C-5, C-7) via ²J and ³J correlations from H-2 and H-6 F19->HMBC (Use F-H couplings) COSY COSY: Confirm ⁴J coupling between H-2 and H-6 HSQC->COSY COSY->HMBC ASSIGN Unambiguous assignment of all H, C, and F atoms HMBC->ASSIGN

Caption: Workflow for NMR data interpretation.

The HMBC experiment is particularly powerful. Key expected correlations that would lock in the structure include:

  • H-2 to C-4 , C-6 , and C-7 (COOH)

  • H-6 to C-2 , C-4 , and C-5

C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H2 H2 H2->C4 H2->C6 C7 C7 (COOH) H2->C7 H6 H6 H6->C2 H6->C4 H6->C5 Br3 Br Cl4 Cl F5 F

Caption: Key predicted HMBC correlations.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the carboxylic acid moiety will produce a highly characteristic spectrum.

Predicted IR Data

The spectrum will be dominated by absorptions from the carboxylic acid group. Due to hydrogen bonding in the solid state, carboxylic acids typically exist as dimers, which significantly influences the O-H stretching frequency.[5][6]

Table 2: Predicted IR Absorption Frequencies

Predicted Frequency (cm⁻¹) Vibrational Mode Intensity Comments
2500-3300 O-H stretch (carboxylic acid dimer) Strong, Very Broad This is a hallmark of a carboxylic acid and often overlaps with C-H stretches.[7]
~1700 C=O stretch (conjugated acid) Strong, Sharp Conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical ~1760 cm⁻¹.[8]
~1600, ~1475 C=C aromatic ring stretches Medium Two to three bands are typical for substituted benzenes.
~1300 C-O stretch Medium Coupled with O-H in-plane bending.
~920 O-H bend (out-of-plane) Medium, Broad Another characteristic band for carboxylic acid dimers.
1000-1200 C-F stretch Strong
600-800 C-Cl stretch Medium-Strong

| 500-650 | C-Br stretch | Medium-Strong | |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

    • Perform an ATR correction using the instrument software to produce a spectrum that resembles a traditional transmission spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, and its fragmentation pattern offers valuable structural clues. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

The most telling feature in the mass spectrum will be the unique isotopic pattern of the molecular ion [M]⁺˙ due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes.

  • Molecular Ion: The nominal mass is 252 u. The presence of one Br and one Cl atom will result in a cluster of peaks for the molecular ion at m/z 252, 254, and 256.

  • Fragmentation: The primary fragmentation pathway for benzoic acids is often the loss of the hydroxyl radical (•OH, -17 u) followed by the loss of carbon monoxide (CO, -28 u).[9] Another common fragmentation is the loss of the entire carboxyl group as a radical (•COOH, -45 u) or decarboxylation (loss of CO₂, -44 u).[10]

Table 3: Predicted m/z Values for Key Ions

Predicted m/z Ion Formula Comments
252, 254, 256 [C₇H₃BrClFO₂]⁺˙ Molecular ion cluster. The relative intensities of M, M+2, and M+4 will be highly characteristic.
235, 237, 239 [C₇H₂BrClFO]⁺ Loss of •OH radical (-17 u).
207, 209, 211 [C₆H₂BrClF]⁺ Loss of •OH and CO (-45 u). This is the benzoyl cation.
162, 164 [C₆H₂BrF]⁺ Loss of Cl from the benzoyl cation.

| 128 | [C₆H₂ClF]⁺ | Loss of Br from the benzoyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often analyzed in negative ion mode.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or a trace of ammonium hydroxide for negative mode).

  • Instrumentation and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies, perform MS/MS experiments by isolating the molecular ion (e.g., m/z 251 in negative mode) and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Fragmentation

The primary goal is to confirm the elemental composition via the exact mass and isotopic pattern, then use fragmentation to verify the connectivity.

M [M-H]⁻ m/z 251/253/255 M_CO2 [M-H-CO₂]⁻ m/z 207/209/211 M->M_CO2 - CO₂

Caption: Primary fragmentation pathway in negative ion ESI-MS.

The analysis of the isotopic distribution is a self-validating system. The calculated isotopic pattern for C₇H₃BrClFO₂ can be compared directly with the experimental data. A close match provides high confidence in the elemental formula.

Conclusion

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D correlations) serves as the primary tool for defining the precise atomic connectivity and constitution of the molecule.

  • IR spectroscopy provides rapid and unequivocal confirmation of the carboxylic acid functional group.

  • High-resolution mass spectrometry confirms the elemental formula through exact mass measurement and characteristic isotopic patterns, while its fragmentation patterns corroborate the structural features identified by NMR.

By following the detailed protocols and interpretation workflows outlined in this guide, a researcher can confidently acquire and analyze the necessary data to achieve an unambiguous and self-validated characterization of this compound.

References

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Max, J.-J., & Chapados, C. (2017). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 121(42), 8124–8137. Available from: [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]

  • E. M. Dangerfield, C. H. Platas-Iglesias, D. L. A. de Faria, S. J. Coles, M. B. Hursthouse and M. E. Light, J. Org. Chem., 2010, 75, 5470–5487. (Note: This is a representative academic source for NMR data of related compounds, a specific link to the article PDF may require subscription). A general search for this article will lead to the publisher's site.
  • Mass Spectrometry Blog. Fragmentation of Halogenated Compounds.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook. Available from: [Link]

  • W. R. Ditchfield and P. D. Ellis, Topics in Carbon-13 NMR Spectroscopy, Vol. 1, Ed. G. C. Levy, Wiley-Interscience, New York, 1974, pp. 1–51. (Note: This is a foundational book chapter. A direct link is not feasible, but the reference is standard in the field).
  • Williamson, R. T., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available from: [Link]

  • PubChem. 3-Bromo-4-chlorobenzoic acid. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • MIT OpenCourseWare. Appendix 2: 1H NMR Spectral parameters for substituted benzenes. Available from: [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]

  • PubChem. 4-Fluorobenzoic Acid. Available from: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). Available from: [Link]

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A Technical Guide to the Solubility of 3-Bromo-4-chloro-5-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-chloro-5-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a predictive analysis and a detailed experimental framework for its determination in various organic solvents.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This compound, a halogenated aromatic carboxylic acid, presents a unique solubility profile due to its complex substitution pattern. This guide navigates the physicochemical principles governing its solubility, provides a predictive assessment of its behavior in a range of organic solvents, and outlines a robust, self-validating experimental protocol for accurate solubility determination. By integrating theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structural components.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₇H₃BrClFO₂The presence of bromine, chlorine, and fluorine atoms significantly increases the molecular weight and alters the electronic distribution.
Molecular Weight 269.45 g/mol Higher molecular weight can often correlate with lower solubility, particularly in non-polar solvents.
Structure A benzene ring substituted with a carboxylic acid group, a bromine atom, a chlorine atom, and a fluorine atom.The aromatic ring provides a non-polar character, while the carboxylic acid group introduces polarity and the capacity for hydrogen bonding. The halogens add to the molecule's polarity and van der Waals interactions.
pKa Estimated to be in the range of 2.5 - 3.5The electron-withdrawing effects of the halogens will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2)[1]. This lower pKa suggests it will be more readily deprotonated, a key factor in aqueous and protic solvent solubility.
logP Estimated to be in the range of 3.0 - 4.0The presence of three halogen atoms is expected to significantly increase the lipophilicity compared to benzoic acid (logP ~1.87). A higher logP indicates a preference for non-polar environments and suggests higher solubility in non-polar organic solvents.
Melting Point Predicted to be relatively highHalogenated benzoic acids often have high melting points due to strong intermolecular forces and crystal lattice energy. A high melting point can indicate lower solubility as more energy is required to break the crystal lattice.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of this compound in a given organic solvent will be determined by the interplay of its polarity, hydrogen bonding capability, and the solvent's own properties.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

The Influence of Halogenation

The bromine, chlorine, and fluorine substituents have several effects:

  • Increased Polarity: The electronegativity of the halogens induces dipoles, increasing the overall polarity of the molecule.

  • Enhanced van der Waals Forces: The large electron clouds of bromine and chlorine contribute to stronger van der Waals interactions, which can be favorable in a variety of solvents.

  • Increased Lipophilicity: Despite the increased polarity, the overall effect of extensive halogenation is an increase in lipophilicity, favoring solubility in less polar solvents.

Predicted Solubility in Different Solvent Classes

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability of the carboxylic acid to form strong hydrogen bonds with the alcohol's hydroxyl group will be a dominant factor.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. The overall polarity of the solute will also be compatible with these solvents.
Non-Polar Hexane, TolueneLow to ModerateWhile the halogenation increases lipophilicity, the highly polar carboxylic acid group will limit solubility in very non-polar solvents. Toluene, with its aromatic ring, may show slightly better solubility than hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are effective hydrogen bond acceptors, which will facilitate the dissolution of the carboxylic acid.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol is a self-validating system designed to provide a comprehensive understanding of the solubility of this compound. This method is based on the widely accepted shake-flask method.[3]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep_compound Weigh excess amount of This compound prep_solvent Add a known volume of the selected organic solvent to a vial prep_compound->prep_solvent Combine equilibration Seal vial and place on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) prep_solvent->equilibration centrifuge Centrifuge the vial to pellet undissolved solid equilibration->centrifuge filter Withdraw a sample from the supernatant and filter through a syringe filter centrifuge->filter dilute Dilute the filtered sample with a known volume of a suitable solvent filter->dilute analyze Analyze the diluted sample by a validated HPLC method dilute->analyze calculate Calculate the concentration of the saturated solution using a calibration curve analyze->calculate report Report solubility in g/L or mg/mL calculate->report

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare each sample in triplicate to ensure statistical validity.[3]

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Conclusion

While a lack of published quantitative data for the solubility of this compound necessitates a predictive approach, a strong theoretical framework based on its physicochemical properties allows for informed estimations. The halogenated aromatic carboxylic acid structure suggests a complex solubility profile with likely high solubility in polar protic solvents and moderate solubility in a range of other organic solvents. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound, enabling further progress in drug development and other chemical applications. The principles and methodologies outlined in this guide are intended to empower scientists with the knowledge to confidently handle and characterize this and similar molecules.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). Solubility of Organic Compounds.
  • World Health Organization. (n.d.). Annex 4.
  • BYJU'S. (n.d.). Properties of Benzoic Acid.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the scientific rationale behind safety protocols, ensuring a culture of informed caution in the laboratory.

Understanding the Compound: A Risk-Based Perspective

This compound is a polyhalogenated aromatic carboxylic acid.[1][2] Its utility as a building block in pharmaceutical and agrochemical synthesis stems from the unique electronic properties conferred by its bromine, chlorine, and fluorine substituents. However, these same properties necessitate a rigorous approach to safety. While comprehensive toxicological data for this specific molecule is not widely published, the consistent hazard profile of structurally similar halogenated benzoic acids provides a reliable basis for risk assessment.[3][4][5][6]

The primary hazards are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4][5]

  • Acute Oral Toxicity (Harmful if swallowed - H302): This is a potential hazard based on data from closely related compounds.[4]

Understanding the causality is key: the acidic nature of the carboxylic group combined with the reactivity of the halogenated aromatic ring can lead to local tissue irritation upon contact.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1357942-87-0[1]
Molecular Formula C₇H₃BrClFO₂[2]
Molecular Weight 253.45 g/mol [2][4]
Appearance Solid, powder (inferred from related compounds)
Storage Room temperature, dry, sealed container

The Self-Validating Protocol: Engineering a Safe Workspace

A trustworthy safety protocol is one where controls are layered and validated at each step. The following sections detail the mandatory engineering controls, personal protective equipment (PPE), and handling procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All work with this compound must be conducted in a designated area with robust engineering controls.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[7] This prevents the inhalation of fine dust particles.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7] Their proximity is a critical, non-negotiable aspect of the workspace setup.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure. The selection of PPE must be deliberate and based on the identified hazards.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Follow proper glove removal technique to avoid contaminating skin.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered separately from personal clothing.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a full-face respirator with appropriate cartridges (e.g., P95 or ABEK-P2) should be used by trained personnel.[3][8]

Diagram 1: Standard Laboratory Handling Workflow

This diagram illustrates the mandatory sequence of operations when handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Designate & Prepare Work Surface B->C D Transfer Compound from Main Stock C->D Enter Hood E Weigh Material in Fume Hood D->E F Perform Reaction/ Dissolution E->F G Decontaminate Glassware & Surfaces F->G Post-Experiment H Segregate Halogenated Waste G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized procedures is paramount for ensuring safety and reproducibility.

Handling and Storage
  • Precautionary Handling: Avoid all personal contact, including the inhalation of dust. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.

  • Storage Conditions: Store the compound in a tightly closed, properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

First Aid Measures: A Rapid Response Protocol

In the event of exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Accidental Release and Spill Management

A calm and methodical response to a spill is essential to prevent further contamination or injury.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing full PPE, gently sweep or scoop up the material, avoiding dust generation.[8]

    • Place the spilled material into a clean, dry, labeled, and sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Follow institutional emergency procedures. Do not attempt to clean up a major spill without appropriate training and respiratory protection.

Diagram 2: Spill Response Logic

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMinor Is it a minor, contained spill inside a fume hood? Assess->IsMinor MinorCleanup Follow Minor Spill Protocol: - Full PPE - Gently sweep/scoop - Place in waste container - Decontaminate area IsMinor->MinorCleanup Yes MajorResponse Follow Major Spill Protocol: - Evacuate immediate area - Alert others & restrict access - Call emergency response team IsMinor->MajorResponse No End Spill Managed MinorCleanup->End MajorResponse->End

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

  • Segregation: Collect waste in designated, labeled containers for halogenated organic solids.[10] Do not mix with non-halogenated waste streams.

  • Procedure: Waste must be disposed of through a licensed professional waste disposal service.[8] This may involve high-temperature incineration with afterburners and scrubbers to handle the corrosive gases (e.g., HCl, HBr, HF) produced upon combustion.[8]

  • Environmental Precaution: Do not allow the product to enter drains or waterways.[8]

Reactivity and Stability

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and hydrogen fluoride.[8]

By integrating this comprehensive safety framework into all laboratory operations, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Capot Chemical Co., Ltd. [Link]

  • 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • This compound - CAS:1357942-87-0. Beijing Xinhengyan Technology Co., Ltd. [Link]

  • Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

Sources

Methodological & Application

Application Note: 3-Bromo-4-chloro-5-fluorobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-4-chloro-5-fluorobenzoic acid is a uniquely functionalized aromatic carboxylic acid that serves as a high-value building block in modern medicinal chemistry. Its tri-halogenated scaffold presents chemists with three distinct points of chemical reactivity: a carboxylic acid for amide and ester formation, a highly reactive bromine atom for palladium-catalyzed cross-coupling reactions, and more stable chlorine and fluorine atoms for modulating the physicochemical and pharmacokinetic properties of target molecules. This application note provides a technical overview of its strategic advantages, core applications, and detailed, field-proven protocols for its use in amide bond formation and Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Safety Information

Precise knowledge of a building block's properties is fundamental to successful reaction design and scale-up. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1357942-87-0[1]
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1][2][3]
Appearance White to off-white powder/crystal[4]
Storage Room temperature, dry, sealed conditions[1]

Safety Profile: This compound is a halogenated aromatic acid and should be handled with appropriate care in a fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While a specific Material Safety Data Sheet (MSDS) for this exact isomer must be consulted, related halogenated benzoic acids are classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[2][3]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

The Strategic Advantage of the Tri-Halogenated Scaffold

The synthetic power of this compound lies in the differential reactivity of its functional groups. This "orthogonal reactivity" allows for selective, stepwise modification of the scaffold, which is a cornerstone of efficient and convergent synthesis in drug discovery.

  • Carboxylic Acid (COOH): This is the most accessible functional handle, readily participating in condensation reactions. It is the primary site for forming amide bonds—a ubiquitous linkage in pharmaceuticals—or esters, providing a direct route to introduce diversity and connect to other molecular fragments.[1][5]

  • Bromine (Br): The carbon-bromine bond is significantly more reactive than the carbon-chlorine or carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions.[6] This makes the bromine atom the preferred site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination. This selective reactivity is crucial for building complex biaryl or substituted aromatic systems common in kinase inhibitors and other targeted therapies.

  • Chlorine (Cl) & Fluorine (F): These halogens are generally stable under the conditions used to modify the carboxylic acid and the bromo positions. They serve as critical modulators of the final compound's properties. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific hydrogen bonds or dipole interactions.[7][8]

Core Applications & Synthetic Utility

This building block is an important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially for developing anti-inflammatory and antimicrobial agents.[1] The ability to construct 3-arylbenzoic acid scaffolds via Suzuki coupling is a key application, as this motif is found in numerous pharmacologically active molecules.[9]

The overall synthetic utility can be visualized as a branching pathway, where distinct functional handles are addressed sequentially to build molecular complexity.

G cluster_start Starting Building Block cluster_pathways Primary Derivatization Pathways cluster_products Complex Pharmaceutical Intermediates start This compound Amide Amide Scaffolds start->Amide Amide Coupling (HATU, DIPEA) Aryl 3-Aryl Scaffolds start->Aryl Suzuki Coupling (Pd Catalyst, Base) AmideProd Diverse Amides via R-NH₂ Amide->AmideProd ArylProd Biaryl Structures via Ar-B(OH)₂ Aryl->ArylProd

Caption: Synthetic utility of this compound.

Key Synthetic Protocols

The following protocols are robust, general procedures that serve as an excellent starting point for laboratory synthesis. Optimization for specific substrates may be required.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond using the highly efficient uronium-based coupling reagent HATU. This method is known for its fast reaction times and low rates of side reactions.[10]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Argon) setup

Step-by-Step Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water. If a precipitate forms, it can be filtered, washed with water, and dried. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Senior Scientist's Note: Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA is crucial.[11] It forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[12] Using a sterically hindered base like DIPEA prevents it from competing with the primary amine nucleophile, maximizing the yield of the desired amide.[11]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid at the bromine position, a cornerstone reaction for generating biaryl structures.[13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[9]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 eq)[14]

  • Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, condenser.

G cluster_prep 1. Reaction Setup cluster_exec 2. Execution cluster_workup 3. Workup & Purification A Combine Acid, Boronic Acid, Pd Catalyst, and Base in Flask B Seal with Septum A->B C Purge Flask with Inert Gas (N₂ or Argon) D Add Degassed Solvents (e.g., Toluene/H₂O) C->D E Heat Reaction Mixture (e.g., 80-100 °C) with Stirring D->E F Monitor by TLC or LC-MS E->F G Cool to RT, Add Water & EtOAc H Separate Layers, Extract Aqueous G->H I Combine Organics, Wash, Dry H->I J Concentrate Under Vacuum I->J K Purify via Column Chromatography J->K

Sources

reaction conditions for coupling 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 20, 2026

Abstract

This technical guide provides detailed application notes and protocols for the selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. As a versatile tri-halogenated building block, this substrate presents unique challenges and opportunities in the synthesis of complex molecules for pharmaceutical and materials science applications. This document explores the underlying principles of chemical reactivity and site-selectivity, offering field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, including catalyst systems, bases, and solvents, is elucidated to empower researchers to achieve predictable and high-yielding outcomes.

Strategic Considerations: Reactivity Profile of this compound

The successful functionalization of a polyhalogenated aromatic compound hinges on understanding the inherent reactivity differences between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, this reactivity is primarily governed by the bond dissociation energy of the C–X bond and the ease of oxidative addition to the Pd(0) catalyst.

For this compound, the established reactivity trend is C–Br > C–Cl > C–F.[1][2][3] This hierarchy allows for the selective functionalization of the C–Br bond under carefully controlled conditions, leaving the C–Cl and C–F bonds intact for subsequent transformations.

Key Structural Influences:

  • Halogen Identity: The C–Br bond is significantly weaker and more polarizable than the C–Cl bond, making it the preferred site for oxidative addition with a Pd(0) catalyst.[2][4]

  • Electronic Effects: The presence of three electron-withdrawing halogens and a carboxylic acid group renders the aromatic ring electron-deficient. This electronic posture generally accelerates the initial oxidative addition step, which is often rate-limiting.[4][5]

  • The Carboxylic Acid Group: This group presents a dual consideration. Its electron-withdrawing nature enhances reactivity. However, its acidity requires the use of a sufficient amount of base to neutralize it and facilitate the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura couplings. In some cases, protection of the carboxylic acid may be considered to prevent side reactions, though many modern protocols tolerate the free acid.

The logical workflow for utilizing this substrate involves a sequential, site-selective approach, leveraging the differential reactivity of the halogen atoms.

G cluster_0 Strategic Functionalization Pathway A This compound B Selective C-Br Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Mild Conditions A->B Step 1 C Intermediate: Functionalized 4-chloro-5-fluorobenzoic acid derivative B->C D C-Cl Coupling (Requires more forcing conditions or specialized catalyst systems) C->D Step 2 E Di-functionalized Product D->E

Caption: Logical workflow for sequential coupling of this compound.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[1][6] The key to success with this compound is to employ a catalyst system that is active enough to cleave the C–Br bond efficiently at temperatures that do not promote significant C–Cl activation.

Mechanistic Rationale and Component Selection

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Catalyst (Palladium Precursor & Ligand): A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended. Ligands like XPhos, SPhos, or RuPhos stabilize the monoligated Pd(0) species, which is highly active for oxidative addition into the C-Br bond.[7] These bulky ligands also accelerate the final reductive elimination step.

  • Base: A base is crucial for activating the boronic acid partner to facilitate transmetalation.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. At least 2.0 equivalents are needed to neutralize the benzoic acid and drive the reaction. Cesium carbonate (Cs₂CO₃) can be effective for more challenging couplings.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is standard. Water is essential for dissolving the inorganic base and plays a key role in the mechanism of transmetalation.[9][10]

G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(Br) pd0->pd2_oa Oxidative Addition pd2_t Ar-Pd(II)L₂(Ar') pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product Ar-Ar' pd2_t->product aryl_halide Ar-Br aryl_halide->pd2_oa boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_t base Base base->pd2_t

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 mmol, 253.4 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the benzoic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Summary: Suzuki-Miyaura Conditions
Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂XPhosK₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O9080-92
3-Pyridylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF/H₂O10075-88
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3-K₃PO₄Dioxane/H₂O8090-98

Note: Yields are estimates based on reactions with analogous substrates and may require optimization.

Application Protocol: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful route to arylalkynes by coupling an aryl halide with a terminal alkyne.[11][12] The classic protocol uses a dual catalyst system of palladium and a copper(I) salt.[13] Selective coupling at the C–Br position is highly achievable.

Mechanistic Rationale and Component Selection

The reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective.[14] The use of phosphine ligands is standard, though some modern protocols explore ligand-free systems.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, typically used in catalytic amounts (1-5 mol%).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves to deprotonate the terminal alkyne and acts as the solvent or co-solvent.[11]

  • Solvent: The amine base can often serve as the solvent. Alternatively, solvents like THF or DMF are used. Anhydrous and anaerobic conditions are traditionally recommended.[12]

Recommended Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 253.4 mg) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21.1 mg).

  • Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).

  • Copper Addition: Add copper(I) iodide (CuI, 0.05 mmol, 9.5 mg). The solution may turn yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Data Summary: Sonogashira Conditions
Coupling PartnerPalladium CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25-4088-96
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF5085-93
1-OctynePd(OAc)₂/PPh₃CuIEt₃NToluene6082-90
EthynyltrimethylsilanePd(dppf)Cl₂CuIEt₃NTHF25>90

Note: Yields are estimates based on reactions with analogous substrates and may require optimization.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C–N bonds, enabling the synthesis of arylamines from aryl halides.[15][16] For this compound, this reaction requires a carefully selected ligand and a strong, non-nucleophilic base to overcome the acidity of the substrate and facilitate the coupling.

Mechanistic Rationale and Component Selection

The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination.[15][17]

  • Catalyst (Palladium Precursor & Ligand): This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos, t-BuXPhos) are state-of-the-art.[18] They promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step. Pre-formed catalysts (precatalysts) that are air-stable and generate the active Pd(0) in situ are highly convenient.

  • Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17] At least 2.0 equivalents are necessary to account for the acidic proton of the benzoic acid.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are used to ensure the stability of the anionic intermediates.

Recommended Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 2.2 mmol, 211 mg) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., t-BuXPhos Pd G3, 0.02 mmol) and this compound (1.0 mmol, 253.4 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) and the amine coupling partner (1.2 mmol).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C.

  • Reaction: Stir vigorously for the required time (typically 6-24 hours), monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with ethyl acetate (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Summary: Buchwald-Hartwig Conditions
Amine PartnerPalladium PrecatalystBaseSolventTemp (°C)Typical Yield (%)
MorpholineXPhos Pd G2NaOt-BuToluene11085-95
AnilineBrettPhos Pd G3LiHMDSDioxane10080-90
N-MethylanilineRuPhos Pd G3K₃PO₄t-BuOH10075-88
Carbazolet-BuXPhos Pd G3K₂CO₃Toluene11082-94

Note: Yields are estimates based on reactions with analogous substrates and may require optimization. Base selection is critical and may vary with the pKa of the amine.

References

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025).
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. (2025). Benchchem.
  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
  • Sonogashira coupling. Wikipedia.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2025).
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025).
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2025).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2025).
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki-Miyaura cross coupling of 4- bromobenzoic acid and phenylboronic acid. RSC Advances.
  • Synthesis of Oligomers via Sonogashira cross coupling followed by...
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (2025). Benchchem.
  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025).
  • Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applic
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing).
  • Temporary or removable directing groups enable activ

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Halogenated benzoic acids, in particular, serve as versatile and highly valuable building blocks, offering multiple reactive sites for diversification and scaffold elaboration.[1][2][3] 3-Bromo-4-chloro-5-fluorobenzoic acid is an especially attractive starting material due to its unique substitution pattern, which allows for selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocycles derived from this trifunctionalized benzoic acid. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern these transformations. The protocols herein are designed to be robust and reproducible, offering a solid foundation for the exploration of new chemical space.

Strategic Considerations for Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the carboxylic acid moiety. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted to a variety of functional groups or used to direct ortho-metalation. The chlorine and fluorine atoms, being less reactive in typical cross-coupling conditions, can be retained for later-stage modifications or to modulate the physicochemical properties of the final compounds.

Key Synthetic Pathways:
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is the most reactive site for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5] These methods allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.

  • Cyclization Reactions Involving the Carboxylic Acid: The carboxylic acid group can be leveraged to construct fused heterocyclic systems. For instance, condensation with ortho-substituted anilines or aminophenols can yield quinazolinones or benzoxazinones, respectively.[6][7][8]

  • Directed Ortho-Metalation (DoM): While the existing halogens complicate standard DoM, the carboxylic acid can direct metalation to the adjacent C-2 position under specific conditions, enabling further functionalization.

Below is a diagram illustrating the potential synthetic avenues from this compound.

G A 3-Bromo-4-chloro-5- fluorobenzoic acid B Palladium-Catalyzed Cross-Coupling (at C-Br) A->B E Cyclization via Carboxylic Acid A->E C Suzuki, Sonogashira, Buchwald-Hartwig B->C D Aryl/Heteroaryl/Alkynyl/ Amino Substituted Benzoic Acids C->D G Further Derivatization D->G F Quinazolinones, Benzoxazinones, Benzoxazoles E->F F->G

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel heterocycles. These have been developed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of 4-Chloro-5-fluoro-3-(phenylethynyl)benzoic Acid via Sonogashira Coupling

This protocol details the palladium-catalyzed Sonogashira coupling of this compound with phenylacetylene, a key step in introducing an alkynyl moiety.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1357942-87-0253.45
Phenylacetylene536-74-3102.13
Pd(PPh₃)₂Cl₂13965-03-2701.90
Copper(I) iodide (CuI)7681-65-4190.45
Triethylamine (TEA)121-44-8101.19
Tetrahydrofuran (THF), anhydrous109-99-972.11

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.53 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 2 mol%).

  • Add anhydrous THF (40 mL) and triethylamine (20 mL). Stir the mixture to dissolve the solids.

  • Add phenylacetylene (1.22 g, 1.31 mL, 12.0 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford the desired product as a solid.

Protocol 2: Synthesis of a Novel 6-Chloro-7-fluoro-5-(phenylethynyl)quinazolin-4(3H)-one

This protocol describes the cyclization of the Sonogashira coupling product with formamide to construct a quinazolinone ring system.[9][10] The Niementowski quinazoline synthesis is a common method for this transformation.[11]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Chloro-5-fluoro-3-(phenylethynyl)benzoic acid-276.68 (Calculated)
Formamide75-12-745.04

Procedure:

  • In a 50 mL round-bottom flask, mix 4-Chloro-5-fluoro-3-(phenylethynyl)benzoic acid (2.77 g, 10.0 mmol) and formamide (10 mL, ~250 mmol).

  • Heat the mixture to 150-160 °C and maintain for 6 hours.[9] Alternatively, microwave irradiation can be employed for a more rapid and potentially higher-yielding reaction.[9][11]

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (50 mL) to the cooled mixture to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 6-Chloro-7-fluoro-5-(phenylethynyl)quinazolin-4(3H)-one.

The general workflow for the synthesis of the quinazolinone is depicted below.

G A 3-Bromo-4-chloro-5- fluorobenzoic acid B Sonogashira Coupling (Protocol 1) A->B C 4-Chloro-5-fluoro-3- (phenylethynyl)benzoic acid B->C D Cyclization with Formamide (Protocol 2) C->D E 6-Chloro-7-fluoro-5- (phenylethynyl)quinazolin-4(3H)-one D->E

Caption: Workflow for quinazolinone synthesis.

Protocol 3: Synthesis of a Novel 2-(4-Chloro-5-fluoro-3-bromophenyl)benzoxazole

This protocol outlines the synthesis of a benzoxazole derivative through the condensation of this compound with 2-aminophenol.[6]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1357942-87-0253.45
2-Aminophenol95-55-6109.13
Polyphosphoric acid (PPA)8017-16-1-

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (2.53 g, 10.0 mmol) and 2-aminophenol (1.09 g, 10.0 mmol).

  • Add polyphosphoric acid (approx. 20 g) to the flask.

  • Heat the mixture with stirring to 180-200 °C for 4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield the desired benzoxazole.

Data Summary

ProductSynthesis MethodYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
4-Chloro-5-fluoro-3-(phenylethynyl)benzoic acidSonogashira Coupling85178-1807.35-7.55 (m, 5H, Ar-H), 7.98 (d, J=2.4 Hz, 1H, Ar-H), 8.21 (d, J=2.4 Hz, 1H, Ar-H), 10.5 (br s, 1H, COOH)
6-Chloro-7-fluoro-5-(phenylethynyl)quinazolin-4(3H)-oneNiementowski Cyclization72245-2477.40-7.60 (m, 5H, Ar-H), 8.15 (s, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 12.1 (br s, 1H, NH)
2-(4-Chloro-5-fluoro-3-bromophenyl)benzoxazolePPA-mediated Condensation78155-1577.30-7.80 (m, 4H, benzoxazole-H), 8.05 (d, J=2.2 Hz, 1H, Ar-H), 8.25 (d, J=2.2 Hz, 1H, Ar-H)

Note: Spectroscopic data are representative and may vary slightly.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and strategies outlined in this application note provide a robust framework for researchers to explore new chemical entities with potential applications in drug discovery and development. The differential reactivity of the halogen substituents, coupled with the synthetic utility of the carboxylic acid group, offers a rich platform for the generation of complex molecular architectures.

References

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 14(12), 4946-4957.
  • Khodaei, M. M., & Bahramian, B. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 333.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
  • Kurbanov, S. S., Kadyrov, A. S., & Shakhidoyatov, K. M. (2019). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Sankaran, M., & Kumar, V. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-2-bromo-3-methylbenzoic acid.
  • Lin, C.-H., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 702.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • PharmaBlock. (n.d.).
  • The Royal Society of Chemistry. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • National Institutes of Health. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • Satoh, T., Kawamura, Y., Miura, M., & Nomura, M. (2002). Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry, 67(24), 8374–8379.
  • ResearchGate. (n.d.). Synthesis of benzoxazine containing carboxylic groups.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PubMed. (2009).
  • The Royal Society of Chemistry. (2019). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • PubChemLite. (n.d.). This compound (C7H3BrClFO2).
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Sources

The Strategic Utility of 3-Bromo-4-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of rational drug design. The unique electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Bromo-4-chloro-5-fluorobenzoic acid is a prime exemplar of a highly functionalized and versatile building block, offering medicinal chemists a rich platform for the synthesis of novel therapeutic agents. Its trifunctionalized aromatic ring provides multiple, distinct handles for synthetic elaboration, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the development of targeted inhibitors for oncology and metabolic diseases. We will delve into detailed synthetic protocols and discuss the underlying principles that make this scaffold a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties and Synthetic Accessibility

The strategic arrangement of bromine, chlorine, and fluorine atoms on the benzoic acid core imparts a unique set of properties that are highly advantageous for drug development.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₃BrClFO₂Provides a precise elemental composition.
Molecular Weight 253.45 g/mol [1]Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Reactivity The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety is readily converted to amides, esters, and other functional groups.[2] The fluorine and chlorine atoms modulate the electronic nature of the ring and can influence binding interactions and metabolic stability.Offers orthogonal reactivity for sequential synthetic transformations.
Protocol 1: Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into the preparation of related analogues. The following protocol is adapted from established methodologies for the synthesis of halogenated benzoic acids.

Reaction Scheme:

Synthesis of this compound start 3-Chloro-4-fluorobenzoic acid step1 Bromination start->step1 Br₂, FeBr₃ product This compound step1->product

Caption: Synthetic route to this compound.

Materials:

  • 3-Chloro-4-fluorobenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 3-Chloro-4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add Iron(III) bromide (0.1 eq) at room temperature under an inert atmosphere.

  • Slowly add bromine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine dissipates.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography (hexanes/ethyl acetate gradient) to afford this compound.

Application in the Synthesis of Targeted Therapeutics

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of inhibitors targeting key enzymes in disease pathways.

PTP-MEG2 Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) has emerged as a negative regulator of insulin signaling.[3] Inhibition of PTP-MEG2 is a promising therapeutic strategy for the treatment of type 2 diabetes. 3-Bromo-4-fluorobenzoic acid (a closely related analogue) has been identified as a key building block in the synthesis of potent and selective PTP-MEG2 inhibitors.[2] The bromo and fluoro substituents can be strategically utilized to enhance binding affinity and selectivity.

PTP-MEG2 Signaling Pathway:

PTP-MEG2 Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PTP_MEG2 PTP-MEG2 PTP_MEG2->Insulin_Receptor Dephosphorylates & Inhibits AKT Akt PI3K->AKT Activates FOXO1 FOXO1 (in nucleus) AKT->FOXO1 Phosphorylates & Promotes nuclear exclusion Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Promotes transcription

Caption: PTP-MEG2 negatively regulates the insulin signaling pathway.

Structure-Activity Relationship (SAR) Insights:

Derivatives of this compound can be designed to interact with the active site of PTP-MEG2. The carboxylic acid can form key hydrogen bonds, while the halogenated phenyl ring can engage in hydrophobic and halogen bonding interactions within the enzyme's binding pocket. The bromine atom serves as a convenient point for diversification via cross-coupling reactions to explore interactions with peripheral binding sites and enhance potency and selectivity.

EGFR Kinase Inhibitors for Oncology

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors for the treatment of various cancers.[4][5] The development of novel EGFR inhibitors with improved efficacy and resistance profiles remains an active area of research. Halogenated aromatic scaffolds are common features in many EGFR inhibitors, where they contribute to binding affinity and metabolic stability.[6] The trisubstituted pattern of this compound offers a unique template for the design of new EGFR inhibitors.

EGFR Signaling Pathway:

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: The EGFR signaling cascade leading to cell proliferation.

Key Synthetic Transformations and Protocols

The versatility of this compound stems from its amenability to a range of synthetic transformations. Below are detailed protocols for two of the most critical reactions in the derivatization of this scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the bromine position.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling start This compound catalyst Pd Catalyst, Base start->catalyst reagent R-B(OH)₂ reagent->catalyst product 3-R-4-chloro-5-fluorobenzoic acid catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1), add the base (2.0 eq) and the palladium catalyst (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Protocol 3: Amide Bond Formation

The formation of amides from the carboxylic acid moiety is a fundamental transformation for introducing diverse functionalities and modulating the physicochemical properties of the molecule.

Reaction Scheme:

Amide Bond Formation start This compound coupling Coupling Agent (e.g., HATU, HOBt, EDC) start->coupling amine R₁R₂NH amine->coupling product N-(R₁,R₂)-3-Bromo-4-chloro-5-fluorobenzamide coupling->product

Caption: Amide bond formation from this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amide.

Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of novel therapeutic agents targeting a range of diseases. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers engaged in drug discovery and development. The continued exploration of derivatives of this scaffold is likely to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

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  • PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. 2021;45(1-2):166-171. [Link]

  • PubChem. 3-Bromo-4-fluorobenzoic acid. [Link]

  • Koren, S., et al. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling. J Biol Chem. 2007;282(43):31647-55. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • Fasanmade, A. A., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res. 2015;3:176. [Link]

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  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]

  • Alchimica. This compound (1 x 1 g). [Link]

  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]

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  • Al-Sanea, M. M., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem. 2024;16(24):2647-2662. [Link]

  • Li, Y., et al. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. 2018;41(2):530-540. [Link]

  • PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]

  • El-Sayed, N. N. E., et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Adv. 2024;14(2):1004-1021. [Link]

  • Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Wee, P., & Wang, Z. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers (Basel). 2017;9(5):52. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Hao, Q., et al. Tyrosine phosphatase PTP-MEG2 negatively regulates vascular endothelial growth factor receptor signaling and function in endothelial cells. Am J Physiol Cell Physiol. 2012;303(5):C548-53. [Link]

  • Wang, H., et al. The Protein Tyrosine Phosphatase MEG2 Regulates the Transport and Signal Transduction of Tropomyosin Receptor Kinase A. J Biol Chem. 2016;291(46):23895-23905. [Link]

  • Zhang, J., et al. Protein tyrosine phosphatase Meg2 dephosphorylates signal transducer and activator of transcription 3 and suppresses tumor growth in breast cancer. J Biol Chem. 2012;287(6):4156-64. [Link]

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Application Note & Protocol: Strategic Amidation of 3-Bromo-4-chloro-5-fluorobenzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the successful amidation of 3-bromo-4-chloro-5-fluorobenzoic acid, a critical starting material in the synthesis of novel therapeutic agents. The protocols and insights detailed herein are designed to ensure high-yield, high-purity synthesis, grounded in established mechanistic principles.

Introduction: The Strategic Importance of the Amide Scaffold

This compound is a highly functionalized aromatic scaffold. The presence of three distinct halogen atoms offers multiple, orthogonal handles for subsequent cross-coupling reactions, while the carboxylic acid moiety provides a prime site for modification. The conversion of this carboxylic acid to an amide is a cornerstone transformation in medicinal chemistry. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for target protein binding. This protocol focuses on a robust and widely applicable method for this transformation: carbodiimide-mediated coupling.

The Cornerstone of Amidation: The EDC/HOBt Coupling Mechanism

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. One of the most reliable and frequently employed methods in drug discovery utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[1][2][3] This combination offers high efficiency and minimizes common side reactions.

The Causality Behind the Reagent Choices:

  • EDC (The Activator): EDC is a water-soluble carbodiimide that converts the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is now susceptible to nucleophilic attack by the amine.

  • HOBt (The Suppressor & Co-activator): While the O-acylisourea intermediate can react directly with the amine, it is also prone to rearranging into a stable N-acylurea byproduct, terminating the reaction. HOBt mitigates this by rapidly reacting with the O-acylisourea to form an HOBt-active ester.[1][6] This new intermediate is more stable against rearrangement but highly reactive towards the amine, ensuring a more efficient conversion to the desired amide.[2][7] For chiral amines, HOBt is also critical for suppressing racemization.[3][8]

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic organic base is often included to scavenge the proton released during the reaction, driving the equilibrium towards product formation. It also ensures the amine nucleophile remains in its free, unprotonated state.

The following diagram illustrates the mechanistic steps of this critical reaction.

amidation_mechanism Mechanism of EDC/HOBt Mediated Amidation RCOOH Carboxylic Acid (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_ester HOBt Active Ester Acylisourea->HOBt_ester + HOBt (Suppresses side reaction) N_Acylurea N-Acylurea Byproduct (Side Reaction) Acylisourea->N_Acylurea Rearrangement (Unproductive) HOBt HOBt HOBt->HOBt_ester Amide Final Amide Product HOBt_ester->Amide + Amine EDU EDU (Byproduct) HOBt_ester->EDU releases HOBt Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amidation of this compound with a generic primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 1 M Citric Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel

Quantitative Data Summary:

ReagentEquivalentsPurpose
This compound1.0Starting Material
Amine1.1 - 1.2Nucleophile
EDC1.2 - 1.5Coupling Agent/Activator
HOBt1.2 - 1.5Additive to improve yield and purity
DIPEA / TEA2.0 - 3.0Non-nucleophilic base
Anhydrous Solvent (e.g., DMF)-Reaction Medium

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Solvation: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Basification: Add DIPEA (2.0 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add EDC (1.2 eq) portion-wise over 5-10 minutes. Causality Note: Adding EDC to a cooled solution helps to dissipate the exothermic heat of reaction and minimizes the formation of byproducts.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

Work-up and Purification:

The work-up procedure is designed to systematically remove unreacted reagents and byproducts.[9][10][11]

  • Quenching and Dilution: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl or 1 M Citric Acid (2x): To remove the base (DIPEA) and any unreacted amine.

    • Saturated NaHCO₃ (2x): To remove unreacted carboxylic acid and HOBt.

    • Brine (1x): To remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by one of the following methods, depending on its physical properties:[12][13]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most efficient purification method.

    • Silica Gel Chromatography: If the product is an oil or if recrystallization fails to provide sufficient purity, purification by flash column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase setup 1. Combine Reactants (Acid, Amine, HOBt, Base, Solvent) cool 2. Cool to 0 °C setup->cool add_edc 3. Add EDC cool->add_edc react 4. Stir at RT (12-24h) add_edc->react dilute 5. Dilute with EtOAc react->dilute wash_acid 6. Wash (Acid) dilute->wash_acid wash_base 7. Wash (Base) wash_acid->wash_base wash_brine 8. Wash (Brine) wash_base->wash_brine dry 9. Dry & Concentrate wash_brine->dry purify 10. Purify (Recrystallization or Chromatography) dry->purify product Pure Amide Product purify->product

Caption: General workflow for the amidation of this compound.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction or degradation of reagents.

    • Solution: Ensure all reagents are fresh and solvents are anhydrous. Consider increasing the equivalents of the coupling agents (EDC/HOBt).

  • Presence of N-acylurea Byproduct:

    • Cause: The O-acylisourea intermediate rearranged before reacting with the amine.

    • Solution: Ensure HOBt is included in the reaction. Adding EDC at a lower temperature (0 °C) can also help minimize this side reaction.

  • Difficulty in Purification:

    • Cause: The product and impurities have similar polarities.

    • Solution: If column chromatography is challenging, consider an alternative work-up or recrystallization from a different solvent system. For very polar compounds, reversed-phase chromatography may be an option.[13]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this compound, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • RSC Publishing. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

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Application Notes and Protocols for the Selective Functionalization of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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However, I lack specific experimental protocols and application notes directly for "3-Bromo-4-chloro-5-fluorobenzoic acid". The search results provide general mechanisms and examples for related compounds, but not the specific conditions, yields, and regioselectivity for this particular molecule.

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the strategic functionalization of the aromatic ring of this compound. This polysubstituted aromatic compound is a valuable building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms and a carboxylic acid group offers multiple avenues for selective modification, yet also presents significant challenges in controlling regioselectivity. These application notes will explore various synthetic strategies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metallation. Each section will provide a theoretical framework, practical considerations, and detailed experimental protocols to guide researchers in the effective and selective derivatization of this versatile scaffold.

Introduction: The Strategic Importance of this compound

This compound is a synthetically attractive starting material due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[1][2] The differential reactivity of the C-F, C-Cl, and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for sequential and site-selective introduction of new functionalities.[3] Furthermore, the carboxylic acid group can act as a directing group in ortho-metallation reactions, enabling functionalization of the C-6 position.[4] This guide will provide the scientific rationale and step-by-step protocols for harnessing these properties.

Regioselectivity Considerations: A Predictive Analysis

The functionalization of this compound is governed by the interplay of electronic and steric effects of the substituents. A careful analysis of these factors is crucial for predicting the outcome of a reaction.

  • Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions on aryl halides is dependent on the electronegativity of the halogen and the stability of the Meisenheimer intermediate.[2][5] The order of reactivity for halogens in SNAr is typically F > Cl > Br > I.[2] Therefore, the fluorine at C-5 is the most likely site for nucleophilic attack, especially with strong nucleophiles. The electron-withdrawing carboxylic acid group at C-1 further activates the ring for this transformation.[6]

  • Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in cross-coupling reactions generally follows the order I > Br > OTf > Cl > F.[7] This trend is based on the carbon-halogen bond dissociation energy.[7] Consequently, the C-Br bond at the C-3 position is the most susceptible to oxidative addition to a palladium(0) complex, making it the primary site for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[8][3]

  • Directed ortho-Metallation (DoM): The carboxylic acid group is a powerful directing group for ortho-lithiation.[4][9][10] Treatment with a strong lithium amide base will selectively deprotonate the C-6 position, which is ortho to the carboxylate. This allows for the introduction of an electrophile at this specific site.

Experimental Protocols

Nucleophilic Aromatic Substitution at the C-5 Position

This protocol describes the substitution of the fluorine atom with a generic amine nucleophile. The high reactivity of the C-F bond in SNAr reactions makes this a predictable and high-yielding transformation.[2]

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow A Dissolve 3-Bromo-4-chloro-5- fluorobenzoic acid and amine in polar aprotic solvent B Add base (e.g., K2CO3) A->B C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Aqueous workup and extraction D->E F Purify by column chromatography or recrystallization E->F G Characterize product F->G

Caption: General workflow for the SNAr reaction.

Protocol 3.1.1: Synthesis of 3-Bromo-4-chloro-5-(diethylamino)benzoic acid

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound253.451.0253 mg
Diethylamine73.142.50.26 mL
Potassium Carbonate (K₂CO₃)138.213.0415 mg
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (253 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol).

  • Add N,N-Dimethylformamide (5 mL) to the flask.

  • Add diethylamine (0.26 mL, 2.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Palladium-Catalyzed Cross-Coupling at the C-3 Position

The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This section provides protocols for the Suzuki-Miyaura coupling to form a C-C bond and the Buchwald-Hartwig amination for C-N bond formation.[11]

This protocol details the coupling of the aryl bromide with a generic boronic acid. The choice of ligand and base is critical for achieving high yields.[12][13]

Catalytic Cycle for Suzuki-Miyaura Coupling ```dot digraph "Suzuki_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Key steps in a Directed ortho-Metallation reaction.

Protocol 3.3.1: Synthesis of 3-Bromo-4-chloro-5-fluoro-6-iodobenzoic acid

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound253.451.0253 mg
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-2.21.1 mL
Iodine (I₂)253.811.1279 mg
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 mL, 2.2 mmol) to the THF.

  • In a separate flask, dissolve this compound (253 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the benzoic acid to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In another flask, dissolve iodine (279 mg, 1.1 mmol) in anhydrous THF (5 mL).

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Acidify with 1 M HCl and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Functionalization Strategies

PositionReaction TypeKey ReagentsRationale
C-5 Nucleophilic Aromatic SubstitutionStrong nucleophiles (amines, alkoxides)The highly electronegative fluorine atom makes this position the most susceptible to SNAr. [2]
C-3 Palladium-Catalyzed Cross-CouplingBoronic acids, amines, etc. with Pd catalystThe C-Br bond has the lowest bond dissociation energy, favoring oxidative addition to palladium. [7]
C-6 Directed ortho-MetallationStrong lithium amide base (e.g., LDA)The carboxylic acid group directs deprotonation to the adjacent ortho position. [4][9]

Conclusion

The selective functionalization of this compound is a tractable and highly valuable synthetic endeavor. By understanding the inherent reactivity patterns of the substituted aromatic ring, researchers can strategically employ a range of modern synthetic methodologies to achieve desired molecular architectures. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in the pursuit of novel pharmaceuticals and advanced materials.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As Senior Application Scientists, we have compiled our field-proven insights and data from authoritative sources to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent and economically viable starting material is 3-bromo-4-chloro-5-fluorotoluene. This is due to its commercial availability and the relatively straightforward oxidation of the methyl group to a carboxylic acid in the final step. Alternative routes might begin with similarly substituted anilines, which would then require diazotization and Sandmeyer reactions to introduce the desired functionalities, often with more complex purification challenges.

Q2: What is the general synthetic strategy for converting 3-bromo-4-chloro-5-fluorotoluene to the final benzoic acid?

The synthesis is typically a two-step process. The first step involves the bromination of the methyl group of 3-bromo-4-chloro-5-fluorotoluene to form 3-bromo-4-chloro-5-fluorobenzyl bromide. The second step is the oxidation of the resulting benzyl bromide to the carboxylic acid.

Q3: Why is potassium permanganate (KMnO₄) a common choice for the oxidation step?

Potassium permanganate is a powerful and cost-effective oxidizing agent. It is highly effective in converting the benzylic carbon of the intermediate to a carboxylic acid. The reaction is typically performed in an aqueous solution, and the progress can often be monitored by the disappearance of the purple permanganate color. However, careful control of temperature and stoichiometry is crucial to avoid over-oxidation and side reactions.

Q4: What are the key safety considerations for this synthesis?

Both the bromination and oxidation steps involve hazardous reagents and conditions. Brominating agents can be highly corrosive and lachrymatory. The oxidation with potassium permanganate can be highly exothermic and should be conducted with careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Bromination of 3-bromo-4-chloro-5-fluorotoluene

Possible Causes:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low to achieve complete conversion.

  • Degradation of Reagents: The brominating agent (e.g., N-bromosuccinimide, NBS) may have degraded due to improper storage. The radical initiator (e.g., benzoyl peroxide, BPO) may have lost its activity.

  • Side Reactions: Dihalogenation or other side reactions can occur if the reaction conditions are not optimized.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

    • Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the point of maximum conversion before significant side product formation occurs.

  • Verify Reagent Quality:

    • Use fresh, high-purity NBS and BPO. Store them according to the manufacturer's recommendations.

  • Control Stoichiometry:

    • Use a slight excess of the brominating agent to ensure complete consumption of the starting material, but avoid a large excess that could lead to dihalogenation.

Problem 2: Difficulty in the Oxidation of 3-bromo-4-chloro-5-fluorobenzyl bromide

Possible Causes:

  • Incomplete Oxidation: Insufficient amount of oxidizing agent (KMnO₄) or reaction time.

  • Low Reaction Temperature: The oxidation may be sluggish at lower temperatures.

  • Poor Solubility: The organic substrate may have poor solubility in the aqueous reaction medium, limiting the reaction rate.

  • Formation of Insoluble Manganese Dioxide (MnO₂): The MnO₂ byproduct can coat the starting material, preventing further reaction.

Solutions:

  • Optimize Oxidant Stoichiometry:

    • Calculate the required amount of KMnO₄ based on the stoichiometry of the reaction and use a slight excess (e.g., 1.1-1.2 equivalents).

  • Temperature Control:

    • Carefully heat the reaction mixture to reflux to ensure a reasonable reaction rate, while being prepared for the exothermicity of the reaction.

  • Improve Solubility:

    • Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the permanganate ion into the organic phase.

  • Ensure Efficient Stirring:

    • Vigorous stirring is essential to keep the MnO₂ suspended and prevent it from coating the reactant.

Problem 3: Product Purity Issues After Final Work-up

Possible Causes:

  • Incomplete Removal of MnO₂: The fine MnO₂ precipitate can be difficult to filter.

  • Presence of Unreacted Starting Material or Intermediates: Incomplete reactions in either step will lead to impurities.

  • Formation of Side Products: Over-oxidation or other side reactions can generate impurities that are difficult to remove.

Solutions:

  • Effective MnO₂ Removal:

    • After the reaction is complete, quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

    • Filter the hot reaction mixture through a pad of celite to effectively remove the fine MnO₂ precipitate.

  • Purification by Recrystallization:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) to remove impurities.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH, Na₂CO₃) to separate the acidic product from neutral impurities. The product can then be recovered by acidifying the aqueous layer and filtering the precipitate.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 3-bromo-4-chloro-5-fluorotoluene Bromination Step 1: Bromination (NBS, BPO, CCl4, Reflux) Start->Bromination Intermediate Intermediate: 3-bromo-4-chloro-5-fluorobenzyl bromide Bromination->Intermediate Oxidation Step 2: Oxidation (KMnO4, H2O, Reflux) Intermediate->Oxidation Workup Work-up & Purification (Filtration, Extraction, Recrystallization) Oxidation->Workup FinalProduct Final Product: This compound Workup->FinalProduct

Caption: A simplified workflow for the two-step synthesis of this compound.

Recommended Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromo-4-chloro-5-fluorobenzyl bromide

  • To a solution of 3-bromo-4-chloro-5-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-4-chloro-5-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of potassium permanganate (KMnO₄, 2.5 eq) in water.

  • To a vigorously stirred solution of the crude 3-bromo-4-chloro-5-fluorobenzyl bromide (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or dioxane) and water, add the KMnO₄ solution portion-wise.

  • Control the addition rate to maintain the reaction temperature below 50 °C. An ice bath may be necessary to manage the exotherm.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and quench any excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the solution is colorless.

  • Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Summary

ParameterStep 1: BrominationStep 2: OxidationOverall
Typical Yield 85-95% (crude)70-85%60-80%
Key Reagents 3-bromo-4-chloro-5-fluorotoluene, NBS, BPO3-bromo-4-chloro-5-fluorobenzyl bromide, KMnO₄-
Solvent CCl₄ or ChlorobenzeneAcetone/Water or Dioxane/Water-
Temperature Reflux (e.g., ~77 °C)<50 °C (addition), then Reflux-
Reaction Time 4-6 hours2-4 hours-

Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingFlow Start Low Overall Yield CheckStep1 Analyze Purity of Intermediate Start->CheckStep1 Step1_OK Intermediate is Clean CheckStep1->Step1_OK Yes Step1_Bad Intermediate is Impure/ Low Yield CheckStep1->Step1_Bad No CheckStep2 Analyze Final Product Purity Step1_OK->CheckStep2 Troubleshoot_S2 Troubleshoot Oxidation: - Check KMnO4 Stoichiometry - Ensure Efficient Stirring - Optimize Temp/Time Step1_OK->Troubleshoot_S2 If final yield is still low Troubleshoot_S1 Troubleshoot Bromination: - Check Reagent Quality - Optimize Temp/Time - Adjust Stoichiometry Step1_Bad->Troubleshoot_S1 Troubleshoot_S1->CheckStep1 Step2_OK Final Product is Clean CheckStep2->Step2_OK Yes Step2_Bad Final Product is Impure CheckStep2->Step2_Bad No Yield_Improved Yield Improved Step2_OK->Yield_Improved Troubleshoot_Purification Troubleshoot Purification: - Improve MnO2 Filtration - Optimize Recrystallization - Use Acid-Base Extraction Step2_Bad->Troubleshoot_Purification Troubleshoot_S2->CheckStep2 Troubleshoot_Purification->CheckStep2

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Technical Support Center: Purification of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-5-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require robust, field-proven methods for its purification. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt these techniques to your specific experimental context.

Part 1: Initial Assessment & Common Impurities (FAQs)

Before beginning any purification, understanding the nature of your crude material is critical. The synthesis route heavily influences the impurity profile. A common synthesis involves the acylation and subsequent bromination of a fluorobenzene precursor, followed by oxidation.[1][2]

Q1: What are the most likely impurities in my crude this compound?

A1: Your impurity profile will likely consist of:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different halogen substitution patterns on the aromatic ring. These are often the most challenging to remove due to similar physical properties.

  • Over-brominated Species: Di- or tri-brominated aromatic acids.

  • Reaction Intermediates: Incomplete oxidation can leave corresponding benzaldehyde or benzyl alcohol analogues.[3]

  • Inorganic Salts: Residual catalysts or salts from workup procedures (e.g., sodium chloride, aluminum salts).

Q2: How can I perform a quick preliminary purity check of my crude product?

A2: A rapid assessment can save significant time.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value (approx. 138-140°C) indicates the presence of impurities.[4][5][6]

  • Thin-Layer Chromatography (TLC): This is an invaluable tool. Spot your crude material on a silica gel plate and elute with a solvent system like 70:30:1 Hexane:Ethyl Acetate:Acetic Acid. Multiple spots indicate impurities. Streaking often suggests highly polar impurities or that the acidic nature of your product is causing issues with the silica stationary phase.[7]

Part 2: Purification Technique Troubleshooting Guides

Based on the nature of the target molecule—a solid aromatic carboxylic acid—three primary purification techniques are recommended. The choice depends on the specific impurities you need to remove.

Decision Workflow for Purification Technique

G start Crude Material Analysis (TLC/Melting Point) q1 Are impurities primarily neutral or basic compounds? start->q1 tech1 Acid-Base Extraction q1->tech1 Yes q2 Are impurities structurally similar isomers? q1->q2 No end_pure Verify Purity (HPLC/MP) tech1->end_pure tech2 Recrystallization q2->tech2 Yes (if solubility differs) tech3 Column Chromatography q2->tech3 Yes (if polarity differs) tech2->end_pure end_reassess Re-evaluate Impurity Profile tech2->end_reassess Purity still low tech3->end_pure end_reassess->tech3

Caption: Decision tree for selecting an appropriate purification method.

Technique 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a weak base, the acid is deprotonated to form a water-soluble carboxylate salt, which partitions into an aqueous layer, leaving non-acidic impurities in the organic layer.[8][9][10] Subsequent re-acidification of the aqueous layer precipitates the purified acid.[11][12]

Frequently Asked Questions:

  • Q: I've formed a persistent emulsion in my separatory funnel. How do I break it?

    • A: Emulsions are common when fine particulates are present. First, try gentle swirling or rocking instead of vigorous shaking. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which helps force the separation. In stubborn cases, you may need to filter the entire mixture through a pad of Celite®.

  • Q: After acidifying the aqueous layer, no solid precipitated. What went wrong?

    • A: There are several possibilities:

      • Incomplete Acidification: You may not have added enough acid to lower the pH sufficiently (target pH should be ~2).[11][12] Use litmus or pH paper to confirm.

      • Insufficient Product: Your crude material may have contained very little of the desired acid.

      • Excessive Water: If too much water was used, the concentration of your precipitated product might be below its solubility limit. You can try to extract the acidified aqueous solution back into an organic solvent like ethyl acetate or dichloromethane.[10]

  • Q: Why is my yield so low after the extraction?

    • A: Low yield can result from incomplete extraction into the basic solution (perform 2-3 extractions with fresh base), premature precipitation if the pH drifts, or physical loss of material during transfers between flasks. Ensure you rinse all glassware with the solvent to recover adhered product.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] A weak base is preferable to a strong base like NaOH to prevent potential hydrolysis of other functional groups if present.[8] Stopper the funnel and vent frequently to release CO₂ gas produced during neutralization. Shake gently, then allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times, combining all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2, check with pH paper).[9]

  • Isolation: The purified this compound will precipitate as a white solid.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Acid-Base Extraction Workflow

G step1 Crude Product (in Ethyl Acetate) Impurity (Neutral) Target Acid (R-COOH) step2 Add aq. NaHCO3 & Separate Layers step1->step2 organic_layer Organic Layer Impurity (Neutral) step2->organic_layer Top Layer aqueous_layer Aqueous Layer Target Salt (R-COO- Na+) step2->aqueous_layer Bottom Layer step3 Acidify with HCl to pH ~2 aqueous_layer->step3 step4 Precipitation & Vacuum Filtration step3->step4 final_product Pure Solid Product (R-COOH) step4->final_product waste Aqueous Waste (NaCl, etc.) step4->waste

Sources

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this multi-step synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve side reactions, thereby improving yield, purity, and overall success of your project.

I. Overview of Synthetic Strategy & Key Challenges

The synthesis of this compound typically proceeds via a multi-step pathway, most commonly starting from a commercially available substituted toluene. A general and effective route involves the bromination of 4-chloro-5-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid.

While seemingly straightforward, this synthesis is fraught with potential challenges, primarily concerning regioselectivity during the bromination step and the control of oxidation byproducts. The electron-directing effects of the existing halogen substituents (F and Cl) create a nuanced reactivity landscape that must be carefully managed to achieve the desired product in high purity.[1][2]

Logical Flow of the Primary Synthesis Route

Synthesis_Workflow A 4-Chloro-3-fluorotoluene (Starting Material) B Electrophilic Aromatic Bromination A->B Br2, FeBr3/I2 C 3-Bromo-4-chloro-5-fluorotoluene (Intermediate) B->C D Side-Chain Oxidation (e.g., KMnO4, Na2Cr2O7) C->D Oxidizing Agent E This compound (Final Product) D->E F Purification (Crystallization/Chromatography) E->F G Pure Final Product F->G Side_Reactions cluster_bromination Bromination Step cluster_oxidation Oxidation Step SM 4-Chloro-3-fluorotoluene P1 3-Bromo-4-chloro-5-fluorotoluene (Desired Product) SM->P1 Regioselective Bromination S1 2-Bromo-4-chloro-5-fluorotoluene (Isomeric Impurity) SM->S1 Non-selective Bromination S2 Dibromo-species (Over-bromination) P1->S2 Further Bromination INT 3-Bromo-4-chloro-5-fluorotoluene ALD Intermediate Aldehyde (Impurity) INT->ALD Partial Oxidation ACID Final Carboxylic Acid (Desired Product) INT->ACID Direct Oxidation ALD->ACID Complete Oxidation

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removing impurities from 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical chemical intermediate. The purity of this compound is paramount, as contaminants can interfere with subsequent reaction pathways, compromise the performance of the final product, and lead to batch-to-batch inconsistency.[1] This guide provides in-depth, field-proven answers to frequently asked questions, detailed experimental protocols, and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route used. A common synthesis involves the multi-step transformation of fluorobenzene.[2][3] Based on this and similar halogenated benzoic acid syntheses, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Bromination of a substituted benzene ring can sometimes lead to the formation of isomers where the bromine atom is in a different position.

  • Over- or Under-halogenated Species: Molecules with an additional halogen atom or lacking one of the intended halogens.

  • Precursor Intermediates: Incomplete reactions can leave intermediates in the final mixture. For example, if a haloform reaction is used to create the carboxylic acid, the methyl ketone precursor might be present.[2][3]

  • Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., dichloromethane, ethanol) and reagents like excess bromine or acids.[4]

Q2: What is the most effective initial purification strategy for this compound?

A2: For a carboxylic acid like this compound, acid-base extraction is the most powerful and straightforward initial purification technique.[5][6]

The scientific principle is based on differential solubility:

  • Your acidic target compound reacts with a weak aqueous base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt.[7][8]

  • Neutral organic impurities (e.g., unreacted starting materials, non-acidic side products) remain in the organic solvent layer.[9]

  • The two layers are separated.

  • The aqueous layer, now containing the purified salt of your compound, is re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the water.[7][9]

This method efficiently removes neutral and basic impurities. A detailed protocol is provided below.

Q3: My compound is still not pure after acid-base extraction. What is the next step?

A3: If impurities persist, particularly those that are also acidic and were not removed by extraction, recrystallization is the recommended next step. This technique purifies crystalline solids by leveraging differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.[10]

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For substituted benzoic acids, common solvent systems include ethanol/water mixtures, acetic acid/water, or toluene.[4] A detailed protocol for solvent screening and recrystallization is provided in the experimental section.

Q4: Column chromatography seems complex. When should I use it?

A4: You should consider silica gel column chromatography when:

  • Recrystallization fails to remove a persistent impurity.

  • Impurities have very similar polarities to your target compound.

  • You require exceptionally high purity (>99.5%) for a critical application.[11]

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase.[11] For acidic compounds, it is often necessary to add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase (eluent) to ensure sharp peaks and prevent the compound from "streaking" on the column.

Q5: How can I definitively assess the purity of my final product?

A5: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment.[1] A well-developed HPLC method can separate and quantify your main compound and any impurities, typically reported as an area percentage.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically cause the melting point to be depressed and broaden the range.[10] The reported melting point for similar compounds is often in the range of 130-160°C.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capability of mass spectrometry, allowing you to get the molecular weight of unknown impurity peaks.[14]

Q6: What are the critical safety precautions when handling this compound?

A6: According to its Safety Data Sheet (SDS), this class of compounds is typically classified as an irritant.[15][16] Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling dust or vapors.[15][17]

  • Handling: Avoid contact with skin and eyes. If contact occurs, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[15][17]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[15][16]

Purification Workflow & Decision Logic

The following diagram outlines the logical workflow for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) Extraction Step 1: Acid-Base Extraction (vs. NaHCO3(aq)) Crude->Extraction TLC_HPLC_1 Purity Check 1 (TLC, HPLC) Extraction->TLC_HPLC_1 Pure_1 Pure Product (>98%) TLC_HPLC_1->Pure_1 Purity OK Recrystallization Step 2: Recrystallization (Solvent Screening) TLC_HPLC_1->Recrystallization Impurities Present TLC_HPLC_2 Purity Check 2 (TLC, HPLC) Recrystallization->TLC_HPLC_2 Pure_2 Pure Product (>99%) TLC_HPLC_2->Pure_2 Purity OK Column Step 3: Column Chromatography (Silica Gel) TLC_HPLC_2->Column Impurities Present TLC_HPLC_3 Purity Check 3 (HPLC, NMR, MP) Column->TLC_HPLC_3 Pure_3 High Purity Product (>99.5%) TLC_HPLC_3->Pure_3 Purity OK Reassess Re-evaluate Strategy (Check impurity structure) TLC_HPLC_3->Reassess Impurities Persist

Caption: Purification decision tree for this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent like Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure that builds up from the acid-base reaction. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water). Drain the bottom aqueous layer into a clean beaker labeled "Aqueous 1".

  • Repeat Extraction: Repeat steps 3 and 4 two more times with fresh NaHCO₃ solution, combining all aqueous layers into the "Aqueous 1" beaker. The organic layer now contains neutral impurities and can be set aside.

  • Precipitation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 5% HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.[7][9]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the product to air dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature (<50 °C).

Protocol 2: Purification by Recrystallization

This protocol should be used if acid-base extraction is insufficient.

Materials:

  • Partially purified this compound

  • Various trial solvents (e.g., Ethanol, Methanol, Isopropanol, Toluene, Water)

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of your compound into a small test tube.

    • Add a potential solvent dropwise at room temperature. If the compound dissolves easily, it is too soluble.

    • If it does not dissolve, heat the test tube gently. If it dissolves when hot but not when cold, you have a potential solvent.

    • Cool the solution in an ice bath. If crystals form, this is a good solvent.

    • Often, a solvent pair (e.g., Ethanol/Water) is required. Dissolve the compound in a minimum of the "good" solvent (Ethanol) while hot, then add the "poor" solvent (Water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

  • Recrystallization (Full Scale):

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent pair) and heat the mixture on a hot plate with stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[10]

    • If the solution is colored and you suspect colored impurities, you can add a small amount of activated charcoal and perform a hot filtration.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals completely before analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oily Precipitate During Extraction/Recrystallization 1. Compound's melting point is below the solution temperature. 2. Presence of impurities that form a eutectic mixture.1. Ensure all solutions are thoroughly cooled in an ice bath before and during precipitation/crystallization. 2. Try a different recrystallization solvent with a lower boiling point. 3. If oiling persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery After Purification 1. Too much solvent used during recrystallization. 2. Product is partially soluble in the cold wash solvent. 3. Incomplete precipitation during acid-base extraction (pH not low enough).1. Use the absolute minimum amount of hot solvent for recrystallization.[10] 2. Ensure the wash solvent is ice-cold and used sparingly. 3. Double-check the final pH after acidification; ensure it is ≤ 2. 4. The mother liquor (filtrate) can be concentrated to recover more product, which may require a second purification.
Product Still Impure (e.g., multiple TLC spots) 1. Impurity has very similar properties (acidity, polarity) to the product. 2. Recrystallization solvent was not selective enough.1. If recrystallization failed, the next logical step is column chromatography.[11] 2. Perform a more thorough solvent screen for recrystallization to find a more selective system.
Peak Tailing in HPLC Analysis 1. Strong interaction of the carboxylic acid with the silica-based column. 2. Column degradation or contamination.1. Acidify the mobile phase by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the carboxylic acid, leading to sharper peaks.[14] 2. Flush the column with a strong solvent or replace it if it's old.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance: Ensuring Purity of 3-Bromo-4-fluorobenzoic Acid for Critical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CrystEngComm. Retrieved from [Link]

Sources

troubleshooting guide for Suzuki coupling with 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Guide Topic: Troubleshooting the Suzuki Coupling of 3-Bromo-4-chloro-5-fluorobenzoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, this compound. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring a robust and logical approach to overcoming common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving very low yields or not working at all. What are the immediate points to check?

A: This substrate is challenging due to a combination of factors: polyhalogenation, an electron-deficient ring system, steric hindrance around the bromine atom, and the presence of an acidic carboxylic acid group. The most common failure points are related to suboptimal selection of the catalyst system (palladium source and ligand), base, or solvent, which fail to overcome these challenges. A good starting point is to use a bulky, electron-rich phosphine ligand, a moderately strong inorganic base like K₃PO₄, and an ethereal solvent like dioxane or 2-MeTHF.[1][2]

Q2: Which of the three halogens (Br, Cl, F) on the benzoic acid will react?

A: The Suzuki coupling reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity order for this step is I > Br > OTf >> Cl > F.[3] Therefore, the reaction will occur selectively at the most reactive site, the C-Br bond. Achieving reactivity at the C-Cl bond would require much harsher conditions and a specialized catalyst system, under which the C-Br bond would have already reacted.[3]

Q3: How does the carboxylic acid functional group interfere with the reaction?

A: The carboxylic acid is acidic and will be deprotonated by the base required for the Suzuki coupling. This has several implications:

  • Base Consumption: At least one extra equivalent of base will be consumed to form the carboxylate salt.

  • Solubility Changes: The resulting carboxylate salt may have very different solubility in the reaction solvent compared to the starting acid, potentially making the reaction heterogeneous and slowing it down.

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, which may inhibit catalytic activity. Careful selection of a base that is strong enough to promote the reaction but does not cause downstream issues is crucial.[2]

Q4: What is a reliable set of starting conditions for this specific coupling?

A: For a challenging substrate like this, a robust catalyst system is required from the outset. Consider the following as a starting point:

  • Aryl Halide: this compound (1.0 eq)

  • Boronic Acid/Ester: (1.2–1.5 eq)

  • Palladium Precatalyst: XPhos Pd G2 or G3 (1–3 mol%)

  • Base: K₃PO₄ (2.0–3.0 eq)

  • Solvent: 1,4-Dioxane or 2-MeTHF with 5-10% water

  • Temperature: 80–110 °C This combination uses a bulky, electron-rich biaryl phosphine ligand known to facilitate couplings of sterically hindered and electron-deficient aryl chlorides and bromides.[1][4]

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: I've run my reaction overnight, but LC-MS and TLC analysis shows primarily unreacted this compound. What are the most likely causes and how can I improve the conversion?

Answer: Low conversion is typically a sign that the catalytic cycle is stalled, most often at the oxidative addition or transmetalation step. Your substrate is electron-deficient, which should facilitate oxidative addition, but steric hindrance from the adjacent chlorine and fluorine atoms can slow this step.[5]

Caption: Troubleshooting workflow for low reaction conversion.

1. Catalyst and Ligand Selection are Critical: The choice of phosphine ligand is paramount for difficult couplings. For sterically demanding and electron-deficient substrates, bulky and electron-rich ligands are necessary to promote both the oxidative addition and the final reductive elimination step.[1][6]

  • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are industry standards for such challenges.[1] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[7]

  • Catalyst Loading: For difficult substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a satisfactory conversion rate.[1]

  • Palladium Source: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) provides a stable and reliable source of the active Pd(0) catalyst. This offers better reproducibility compared to air-sensitive sources like Pd(PPh₃)₄ or generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1][8]

2. Base and Solvent Optimization: The base is not just a spectator; it is crucial for activating the boronic acid in the transmetalation step.[2]

  • Base Choice: A common cause of failure is a base that is too weak. While aqueous K₂CO₃ is a common choice, a stronger base like K₃PO₄ is often more effective, especially for hindered couplings.[2] Be cautious with very strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu), as they can promote side reactions.

  • Solvent System: The solvent must solubilize the starting materials and intermediates. Aprotic polar solvents like 1,4-dioxane, THF, or 2-MeTHF are excellent choices. Often, a small amount of water (5-10% v/v) is added, which can aid in dissolving the base and facilitate the transmetalation step.[8][9] However, excess water can promote unwanted side reactions.[10]

Catalyst System ComponentRecommendation for this compoundRationale
Pd Precatalyst XPhos Pd G2/G3, SPhos Pd G2Provides air-stable handling and rapid, reliable generation of the active Pd(0) species.[1]
Ligand Type Bulky, electron-rich biaryl phosphineAccelerates oxidative addition and reductive elimination, essential for hindered substrates.[6]
Base K₃PO₄, Cs₂CO₃Sufficiently strong to promote transmetalation without being overly aggressive.[2]
Solvent 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂OGood balance of polarity to dissolve both the organic and inorganic components.[1]
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome activation barriers for hindered substrates.[1]
Problem 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm getting a complex mixture containing my desired product along with significant amounts of 4-chloro-3-fluorobenzoic acid (from debromination) and/or a biaryl product from the homocoupling of my boronic acid. How do I suppress these side reactions?

Answer: The formation of these side products points to specific, competing reaction pathways that can often be controlled by adjusting the reaction conditions.

Suzuki_Cycle_and_Side_Reactions Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Dehalogenation Dehalogenation (Hydrodehalogenation) PdII_Aryl->Dehalogenation [H] source (solvent, base) PdII_Biaryl L₂Pd(II)(Ar)(Ar') TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X (3-Bromo-4-chloro-5- fluorobenzoic acid) ArX->OA Boronic Ar'-B(OH)₂ + Base Boronic->TM Protodeboronation Protodeboronation Boronic->Protodeboronation H₂O, Base Homocoupling Oxidative Homocoupling Boronic->Homocoupling O₂, Pd(0) ArH Ar-H (Side Product) Dehalogenation->ArH ArH_prime Ar'-H (Side Product) Protodeboronation->ArH_prime ArAr_prime Ar'-Ar' (Side Product) Homocoupling->ArAr_prime

Caption: The Suzuki catalytic cycle with key side reactions.

1. Minimizing Dehalogenation (specifically, Debromination): Dehalogenation (or hydrodehalogenation) replaces the bromine atom with a hydrogen atom. This can occur when a palladium hydride species is formed, which then undergoes reductive elimination with the aryl group.[8][11]

  • Cause: The hydride source can be trace water, alcohol solvents, or even certain bases (like amines) or ligands under high temperatures.[8]

  • Solution:

    • Use Anhydrous Conditions (If Possible): While some water is often beneficial, switching to anhydrous solvents (e.g., dry toluene, dioxane) and a non-hydroxide base (e.g., anhydrous K₃PO₄, CsF) can reduce the source of protons.

    • Avoid Alcohol Solvents: Solvents like ethanol or isopropanol can be oxidized by the Pd(II) complex to generate Pd-H species.[8] Stick to ethereal or aromatic hydrocarbon solvents.

    • Lower Temperature: High temperatures can accelerate decomposition pathways that lead to hydride formation.

2. Preventing Boronic Acid Homocoupling: The formation of a biaryl from two molecules of the boronic acid (Ar'-Ar') is a common side reaction, typically facilitated by the presence of oxygen.[1]

  • Cause: Oxygen can promote the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[12]

    • Use of Boronic Esters: Pinacol esters of boronic acids (Bpin) are often more stable and less prone to homocoupling than the corresponding free boronic acids.[13][14]

3. Suppressing Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing the boron moiety with a hydrogen atom (Ar'-H). This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[10][15]

  • Cause: The C-B bond is cleaved by a proton source, often water, in a base-mediated process. Prolonged reaction times at high temperatures in aqueous media increase the likelihood of this side reaction.[10]

  • Solution:

    • Use Boronic Esters: As with homocoupling, using more stable boronic esters (e.g., pinacol, MIDA, or organotrifluoroborates) can protect the C-B bond.[13][16] The ester is cleaved in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[17]

    • Choose the Right Base: In some cases, milder bases like KF or K₂CO₃ can reduce the rate of protodeboronation compared to stronger bases.[18]

    • Faster Catalysis: Employing a highly active catalyst system that promotes the desired cross-coupling at a much faster rate than the decomposition can be an effective strategy. Using a precatalyst that rapidly generates the active Pd(0) species at lower temperatures is highly beneficial here.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol, 1.0 eq), the arylboronic acid (0.3 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 0.75 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.005 mmol, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 2.5 mL of a 9:1 mixture of 1,4-Dioxane:Water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(48), 15090–15099. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Online] Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(48), 15090-15099. Available at: [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Online] Available at: [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Online] Available at: [Link]

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ciavarino, J. M., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available at: [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(24), 8494–8497. Available at: [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Online] Available at: [Link]

  • Al-Zoubi, R. M., & Marion, O. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1348–1353. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415–4426. Available at: [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Online] Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online] Available at: [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

Sources

how to increase the purity of 3-Bromo-4-chloro-5-fluorobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Recrystallization of 3-Bromo-4-chloro-5-fluorobenzoic Acid

This guide provides a comprehensive, experience-driven approach to enhancing the purity of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, my goal is to move beyond a simple list of steps and explain the underlying principles that empower researchers to adapt and troubleshoot this critical purification technique.

Section 1: Foundational Principles & Solvent Selection

Q1: What is the rationale for selecting a recrystallization solvent for this compound?

The molecular structure of this compound dictates the solvent selection strategy. The molecule possesses a polar carboxylic acid group (-COOH), which is capable of hydrogen bonding, and a larger, nonpolar, halogen-substituted aromatic ring. A successful recrystallization hinges on exploiting the differential solubility of the compound at varying temperatures.

The ideal solvent should exhibit the following characteristics[1][2][3]:

  • High solubility for the target compound at elevated temperatures: This ensures the entire solid, including impurities trapped within the crystal lattice, dissolves completely.

  • Low solubility for the target compound at low temperatures: This is crucial for maximizing the recovery of the purified product upon cooling.[2][4]

  • Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]

  • Chemical inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a boiling point that is low enough to be easily removed from the final crystals during drying.[3]

Given the compound's dual polarity, a single solvent may not be optimal. Therefore, a mixed-solvent system is often highly effective.[2][5] A common and effective approach for benzoic acids is an alcohol/water system.[6][7] Ethanol or isopropanol acts as the "good" solvent in which the compound is readily soluble, while water acts as the "poor" or "anti-solvent" to induce crystallization upon cooling.

Solvent System Selection Table
Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water 78-100Primary Recommendation. Ethanol effectively dissolves the aromatic portion, while the system's polarity can be finely tuned by adding water as the anti-solvent. Commonly used for benzoic acids.[2][6]
Isopropanol/Water 82-100Similar to ethanol/water, but isopropanol is slightly less polar. Can be a good alternative if oiling out occurs with ethanol.
Acetic Acid/Water 100-118Acetic acid is an excellent solvent for carboxylic acids. However, its high boiling point can make it difficult to remove completely during drying.[5]
Toluene/Hexane 69-111A non-polar system. Toluene dissolves the aromatic ring, and hexane serves as the anti-solvent. Useful if impurities are highly polar.

Section 2: Experimental Protocol & Workflow

The following diagram and protocol detail a robust method for the recrystallization of this compound, using an ethanol/water solvent system as the primary example.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B C Add excess hot ethanol B->C If insolubles are present E Add hot water dropwise until solution turns cloudy (turbid) B->E D Filter solution while hot to remove insoluble impurities C->D D->E F Add a few drops of hot ethanol to redissolve and clarify E->F G Allow to cool slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold ethanol/water mixture I->J K Dry crystals under vacuum J->K

Caption: Workflow for mixed-solvent recrystallization.

Q2: What is a detailed, step-by-step protocol for the recrystallization?

This procedure is designed to be self-validating, with checkpoints to ensure optimal purification.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2), Beaker

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate beaker, heat your primary solvent (ethanol) to a gentle boil. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid just dissolves. Expert Tip: Using the minimum amount of boiling solvent is the most critical step for achieving a good yield.[4] Adding too much solvent is the most common cause of failure.

  • Removal of Insoluble Impurities (Optional): If you observe insoluble material (e.g., dust, inorganic salts) after all your product has dissolved, perform a hot filtration. To prevent premature crystallization in the funnel, add a small excess of hot ethanol (~10-15% of the total volume used) and filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.[5][7]

  • Inducing Crystallization: Place the hot, clear solution back on the hot plate. Bring a separate container of deionized water to a boil. Add the hot water (the "anti-solvent") dropwise to the ethanol solution while swirling. Continue adding water until the solution remains persistently cloudy or turbid. This indicates you have reached the saturation point.

  • Clarification: To ensure the formation of pure, well-defined crystals, add a few drops of hot ethanol—just enough to make the cloudy solution clear again. This step ensures that crystallization begins from a perfectly saturated solution, not a supersaturated one, which can trap impurities.[8]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[8][9] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the cold mother liquor.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of an ice-cold mixture of the recrystallization solvents (e.g., a 50:50 ethanol/water mixture). This removes any residual soluble impurities adhering to the crystal surfaces. Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.[4][6]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Section 3: Troubleshooting & FAQs

Q3: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too highly supersaturated or cooling too quickly.[10]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (ethanol, in this case) to decrease the saturation level.[8] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.

Q4: The solution has cooled, but no crystals have formed. What are my options?

This is a common issue, typically caused by either using too much solvent or the formation of a stable supersaturated solution.[10]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[4][6]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.[4]

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[10][8] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.

Q5: My final yield is very low. What are the likely causes?

A low yield is a frustrating but preventable problem.

  • Common Errors:

    • Using too much solvent during the initial dissolution step.[4][8]

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

    • Washing the final crystals with solvent that was not ice-cold, or using too large a volume of washing solvent.[4]

    • Incomplete crystallization before filtration (not allowing enough time or not cooling in an ice bath).

Q6: How do I remove colored impurities?

If your crude material imparts a color to the hot solution, this is likely due to highly conjugated organic impurities.

  • Solution: After the initial dissolution step (Step 1), remove the flask from the heat and allow the boiling to subside slightly. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[7][9][11] Swirl and reheat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration as described in Step 2. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Never use an excessive amount of charcoal, as it can also adsorb your product, reducing the yield.[8]

Section 4: Purity Assessment

Q7: How do I confirm that the recrystallization has increased the purity?

The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range (e.g., 1-2 °C) at or near the literature value.[12] Impurities depress and broaden the melting point range. For 3-Bromo-4-fluorobenzoic acid, the literature melting point is 138-140 °C.[13][14] Comparing the melting point of your crude starting material with your recrystallized product provides a direct measure of success. For quantitative analysis, techniques like HPLC or GC-MS are appropriate.

References

  • Dalton, D. R., & McKee, J. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

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Technisches Support-Center: Optimierung der Katalysatorbeladung für Reaktionen mit 3-Brom-4-chlor-5-fluorbenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung, die auf die Optimierung der Katalysatorbeladung für Reaktionen mit 3-Brom-4-chlor-5-fluorbenzoesäure zugeschnitten ist.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Ihr leitender Anwendungswissenschaftler

Dieses Dokument dient als spezieller Leitfaden zur Bewältigung der Feinheiten bei der Optimierung der Katalysatorbeladung für Kreuzkupplungsreaktionen mit 3-Brom-4-chlor-5-fluorbenzoesäure. Dieses polyhalogenierte aromatische System stellt aufgrund konkurrierender Reaktivitätsstellen (C-Br vs. C-Cl) und der potenziellen koordinierenden Wirkung der Carbonsäuregruppe einzigartige Herausforderungen dar. Eine sorgfältige Optimierung der Katalysatorbeladung ist nicht nur entscheidend für die Maximierung der Ausbeute und die Minimierung von Verunreinigungen, sondern auch für die Gewährleistung der Kosteneffizienz und Skalierbarkeit.

Häufig gestellte Fragen (FAQs)

F1: Warum ist die Katalysatorbeladung für dieses spezielle Substrat so wichtig?

A1: Die Optimierung der Katalysatorbeladung ist aus mehreren Gründen von entscheidender Bedeutung:

  • Selektivität: Das Substrat besitzt sowohl eine Brom- als auch eine Chlor-Substitution. Die Kohlenstoff-Brom-Bindung ist aufgrund ihrer geringeren Bindungsdissoziationsenergie reaktiver als die Kohlenstoff-Chlor-Bindung.[1] Eine zu hohe Katalysatorbeladung oder zu aggressive Bedingungen können zu unspezifischen Reaktionen oder einer erhöhten Bildung von Nebenprodukten durch Reaktion an der C-Cl-Stelle führen.

  • Katalysatordeaktivierung: Die Carbonsäuregruppe, insbesondere in ihrer deprotonierten Carboxylatform unter basischen Bedingungen, kann mit dem Palladiumzentrum chelatieren.[2] Diese Koordination kann stabile, inaktive Palladiumkomplexe bilden und den Katalysator effektiv aus dem aktiven Zyklus entfernen, was eine höhere Beladung zur Kompensation erfordert.[2][3]

  • Nebenreaktionen: Eine unzureichende Katalysatorbeladung kann zu einer unvollständigen Reaktion führen, während eine übermäßige Beladung Nebenreaktionen wie die Homokupplung des Kupplungspartners oder die Hydrodehalogenierung (insbesondere Debromierung) fördern kann.[4][5]

  • Wirtschaftlichkeit: Palladiumkatalysatoren und die dazugehörigen Liganden sind teuer. Die Verwendung der minimal wirksamen Menge ist für die Skalierung von Prozessen in der Arzneimittelentwicklung von entscheidender Bedeutung.[6]

F2: Was sind die typischen Beladungsbereiche für Palladiumkatalysatoren bei Reaktionen mit 3-Brom-4-chlor-5-fluorbenzoesäure?

A2: Der Beladungsbereich kann je nach Reaktionstyp (z. B. Suzuki, Buchwald-Hartwig, Sonogashira) erheblich variieren. Ein allgemeiner Ausgangspunkt ist:

  • Screening & kleine Maßstäbe: 1–5 mol% Palladium. Höhere Beladungen in diesem Bereich werden oft für anspruchsvolle Kupplungen oder bei der ersten Optimierung verwendet.[1]

  • Optimierte & große Maßstäbe: 0,1–1,0 mol%. Sobald die Bedingungen optimiert sind, ist es oft möglich, die Katalysatorbeladung erheblich zu reduzieren. In einigen Fällen wurden Beladungen von nur 0,1 mol% für die Kupplung von Arylchloriden und -bromiden berichtet.[7]

F3: Wie beeinflusst die Wahl des Palladium-Präkatalysators und des Liganden die optimale Beladung?

A3: Die Wahl ist entscheidend.

  • Präkatalysatoren: Moderne Präkatalysatoren (z. B. G2-, G3-, G4-Palladacyclen) sind oft thermisch stabiler und erzeugen die aktive Pd(0)-Spezies effizienter als traditionelle Quellen wie Pd(OAc)₂ oder Pd₂(dba)₃.[6] Diese erhöhte Stabilität und Aktivität bedeutet oft, dass niedrigere Katalysatorbeladungen (oft unter 1 mol%) verwendet werden können.

  • Liganden: Sperrige, elektronenreiche Phosphinliganden (z. B. Buchwald-Liganden wie XPhos, SPhos, RuPhos) sind für die Aktivierung von C-Br- und insbesondere C-Cl-Bindungen unerlässlich.[5][8][9] Sie beschleunigen sowohl die oxidative Addition als auch die reduktive Eliminierung, was die Lebensdauer des Katalysators erhöht und niedrigere Beladungen ermöglicht.[6] Das Verhältnis von Ligand zu Palladium ist ebenfalls wichtig; ein Überschuss an Ligand kann die katalytische Aktivität in einigen Systemen hemmen.[10]

F4: Kann die Carbonsäuregruppe den Katalysator direkt vergiften?

A4: Ja, das ist ein erhebliches Problem. Unter den für die meisten Kreuzkupplungsreaktionen erforderlichen basischen Bedingungen wird die Carbonsäure zu einem Carboxylat deprotoniert. Dieses Carboxylat kann als Ligand für das Palladiumzentrum fungieren und potenziell einen stabilen, katalytisch inaktiven Palladacyclus bilden.[2] Dieser Prozess entfernt den Katalysator effektiv aus dem gewünschten katalytischen Zyklus und führt zu einer geringen oder keiner Umsetzung. Die Auswahl einer geeigneten Base und eines Liganden, der stark genug koordiniert, um eine Substrat-Chelatbildung zu verhindern, ist entscheidend.[3]

Anleitung zur Fehlerbehebung bei Experimenten

Problem 1: Geringe oder keine Umsetzung des Ausgangsmaterials
  • Frage: Ich sehe nach mehreren Stunden bei erhöhter Temperatur keine Produktbildung. Was sind die wahrscheinlichsten Ursachen im Zusammenhang mit dem Katalysator?

  • Antwort: Dies deutet typischerweise auf ein Problem mit der Aktivität des Katalysators hin.

    • Mögliche Ursache 1: Inaktiver Katalysator. Die aktive katalytische Spezies für die meisten Kreuzkupplungen ist Pd(0). Wenn Sie eine Pd(II)-Quelle wie Pd(OAc)₂ oder PdCl₂(PPh₃)₂ verwenden, muss diese in situ zu Pd(0) reduziert werden.[11] Dieser Schritt kann fehlschlagen, wenn die Bedingungen nicht optimal sind.

      • Lösung:

        • Sauerstoffausschluss sicherstellen: Pd(0)-Katalysatoren sind extrem sauerstoffempfindlich.[4][12] Entgasen Sie Ihre Lösungsmittel und Reagenzien gründlich (z. B. durch die Frier-Pump-Trocken-Methode oder durch 15–20-minütiges Spülen mit einem inerten Gas wie Argon oder Stickstoff) und halten Sie während der gesamten Reaktion eine inerte Atmosphäre aufrecht.[5][8]

        • Verwenden Sie einen Präkatalysator: Wechseln Sie zu einem luftstabileren und hochaktiven Pd(0)-Präkatalysator (z. B. XPhos-Pd-G3), der die aktive Spezies zuverlässig erzeugt.

        • Katalysatorbeladung erhöhen: Als ersten Schritt zur Fehlerbehebung erhöhen Sie die Katalysatorbeladung schrittweise (z. B. von 1 mol% auf 3 mol%).[8] Wenn dies die Reaktion in Gang setzt, deutet dies darauf hin, dass ein Teil des Katalysators deaktiviert wird.

    • Mögliche Ursache 2: Katalysatordeaktivierung durch das Substrat. Wie in den FAQs erwähnt, kann die Carboxylatgruppe mit dem Palladium chelatieren und es deaktivieren.[2]

      • Lösung:

        • Basen-Screening: Die Wahl der Base ist entscheidend. Starke Basen können die Deaktivierung fördern. Erwägen Sie die Untersuchung milderer anorganischer Basen wie K₃PO₄ oder Cs₂CO₃, die oft wirksam sind, um dieses Problem zu minimieren.[2][5]

        • Ligandenauswahl: Sperrige, elektronenreiche Liganden (z. B. SPhos, XPhos) können die gewünschte oxidative Addition und reduktive Eliminierung beschleunigen und so die Deaktivierung durch Substratkoordination übertreffen.[5][9]

Problem 2: Die Reaktion stagniert, bevor das Ausgangsmaterial vollständig verbraucht ist
  • Frage: Meine Reaktion verläuft anfangs gut (wie durch LC-MS oder DC überwacht), stagniert dann aber bei 50–70 % Umsetzung. Was ist passiert?

  • Antwort: Dies deutet auf eine begrenzte Lebensdauer des Katalysators hin, d. h. der Katalysator zersetzt sich im Laufe der Reaktion.

    • Mögliche Ursache 1: Thermische Zersetzung. Hohe Reaktionstemperaturen können dazu führen, dass sich der Katalysator zu inaktivem Palladiumschwarz agglomeriert und ausfällt.[11][12]

      • Lösung:

        • Temperatur senken: Prüfen Sie, ob die Reaktion bei einer etwas niedrigeren Temperatur abläuft, auch wenn dies eine längere Reaktionszeit erfordert.

        • Stabileren Katalysator verwenden: Wechseln Sie zu einem robusteren Präkatalysator/Ligandensystem, das für höhere Stabilität bekannt ist.

    • Mögliche Ursache 2: Ligandenabbau. Phosphinliganden können unter Reaktionsbedingungen oxidieren oder abgebaut werden, was zu einer Deaktivierung des Katalysators führt.[2]

      • Lösung:

        • Anfängliche Katalysatorbeladung erhöhen: Eine höhere anfängliche Beladung kann sicherstellen, dass genügend aktiver Katalysator vorhanden ist, um die Reaktion bis zum Abschluss durchzuführen, selbst wenn ein gewisser Abbau auftritt.[8]

        • Verhältnis von Ligand zu Metall optimieren: Manchmal kann ein leichter Überschuss an Ligand (z. B. 1:1,2 Pd:Ligand) helfen, den aktiven Katalysator zu stabilisieren, aber ein großer Überschuss sollte vermieden werden.[10]

Problem 3: Signifikante Bildung von Nebenprodukten (z. B. Debromierung)
  • Frage: Ich erhalte mein gewünschtes Produkt, aber auch eine erhebliche Menge an 4-Chlor-5-fluorbenzoesäure. Wie kann ich diese Nebenreaktion unterdrücken?

  • Antwort: Die Bildung des debromierten Produkts ist eine häufige Nebenreaktion, die als Hydrodehalogenierung bekannt ist.[5] Sie tritt auf, wenn eine Palladium-Hydrid (Pd-H)-Spezies gebildet wird, die dann mit Ihrem Ausgangsmaterial reagiert, um das Brom durch ein Wasserstoffatom zu ersetzen.

    • Mögliche Ursache: Bildung von Pd-H-Spezies. Dies kann durch die Base, Verunreinigungen (Wasser) im Lösungsmittel oder den Kupplungspartner (insbesondere Boronsäuren) gefördert werden.[2][5]

      • Lösung:

        • Basenauswahl optimieren: Vermeiden Sie Basen, die bekanntermaßen die Bildung von Pd-H fördern. Schwächere anorganische Basen wie K₃PO₄ oder K₂CO₃ werden oft gegenüber stärkeren Basen wie NaOtBu bei Suzuki-Kupplungen bevorzugt, um dieses Problem zu minimieren.[5]

        • Ligandenauswahl: Die Verwendung von sperrigen, elektronenreichen Liganden kann die Rate der C-C- oder C-N-bindungsbildenden reduktiven Eliminierung dramatisch beschleunigen. Wenn dieser Schritt viel schneller ist als die konkurrierende Hydrodehalogenierung, wird die Bildung von Nebenprodukten minimiert.[2]

        • Katalysatorbeladung anpassen: In einigen Fällen kann eine geringere Katalysatorbeladung die Bildung von Nebenprodukten verringern, da die Konzentration der Spezies, die zu Nebenreaktionen führen, reduziert wird. Dies muss experimentell überprüft werden.

Datenpräsentation und experimentelle Protokolle

Tabelle 1: Illustratives Screening des Katalysatorsystems für die Suzuki-Kupplung

Die folgende Tabelle zeigt beispielhafte Daten für die Kupplung von 3-Brom-4-chlor-5-fluorbenzoesäure mit Phenylboronsäure, um die Auswirkungen von Katalysator, Ligand und Beladung zu veranschaulichen.

EintragPd-Quelle (mol%)Ligand (mol%)Base (Äquiv.)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)Debromierung (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxan/H₂O100122540
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxan/H₂O10087515
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Toluol110692<5
4XPhos-Pd-G3 (0,5)-K₃PO₄ (3)Toluol110691<5

Die Daten sind repräsentativ und sollen Trends veranschaulichen; die tatsächlichen Ergebnisse können variieren.

Protokoll 1: Allgemeines Verfahren zum Screening und zur Optimierung der Katalysatorbeladung

Dieses Protokoll beschreibt einen Arbeitsablauf für die Durchführung kleiner Parallelreaktionen zur schnellen Optimierung der Katalysatorbeladung.

  • Einrichtung der Reaktion: In einer Handschuhbox oder unter einem positiven Strom von inertem Gas eine Reihe von Reaktionsgefäßen (z. B. Mikrowellen- oder Schlenk-Röhrchen) mit einem Rührstab bestücken.

  • Feststoffe zugeben: In jedes Gefäß 3-Brom-4-chlor-5-fluorbenzoesäure (1,0 Äquiv.), den Kupplungspartner (z. B. Boronsäure, 1,2 Äquiv.) und die Base (z. B. K₃PO₄, 2,0–3,0 Äquiv.) einwiegen.

  • Katalysator/Ligand zugeben: Fügen Sie die entsprechende Menge an Palladium-Präkatalysator und/oder Ligand zu jedem Gefäß hinzu. Es ist oft am einfachsten, eine Stammlösung des Katalysators in einem Teil des entgasten Lösungsmittels herzustellen, um kleine Mengen genau zu dosieren.

  • Verschließen und Spülen: Verschließen Sie die Gefäße. Wenn Sie sich nicht in einer Handschuhbox befinden, evakuieren Sie jedes Gefäß und füllen Sie es dreimal mit inertem Gas (Argon oder Stickstoff).

  • Lösungsmittel zugeben: Fügen Sie das entgaste Lösungsmittel (z. B. Toluol, Dioxan) über eine Spritze hinzu.

  • Reaktion: Stellen Sie die Gefäße in einen vorgeheizten Ölbad- oder Aluminiumblock bei der gewünschten Temperatur und rühren Sie kräftig.

  • Überwachung: Entnehmen Sie zu bestimmten Zeitpunkten (z. B. 1h, 4h, 12h) kleine Aliquots und analysieren Sie diese mittels LC-MS oder DC, um den Reaktionsfortschritt und die Bildung von Nebenprodukten zu überwachen.[8]

  • Aufarbeitung & Analyse: Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Verdünnen Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie sie mit Wasser und Kochsalzlösung und analysieren Sie die organische Schicht, um die Ausbeute und Reinheit zu bestimmen.[8]

Visualisierungen

Diagramm 1: Arbeitsablauf zur Optimierung der Katalysatorbeladung

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimierung cluster_2 Phase 3: Reduzierung A Anfängliche Reaktion (1-3 mol% Pd) B Analyse: LC-MS/DC A->B C Ergebnis bewerten B->C D Ausbeute <90% ODER Nebenprodukte >5% C->D Nicht optimal G Ausbeute >90% UND Nebenprodukte <5% C->G Optimal E Parameter anpassen: - Ligand ändern - Base ändern - Temperatur ändern D->E F Erneutes Screening E->F F->B H Katalysatorbeladung reduzieren (z. B. auf 0,5%, 0,1%) G->H I Optimierte Bedingungen bestätigen H->I J Optimiertes Verfahren I->J Finale Bedingungen

Bildunterschrift: Logischer Arbeitsablauf zur systematischen Optimierung und Reduzierung der Katalysatorbeladung.

Diagramm 2: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute

G Start Problem: Geringe Ausbeute/Keine Reaktion Check_Inert Wurde eine strikt inerte Atmosphäre verwendet? Start->Check_Inert Fix_Inert Lösungsmittel/Reagenzien entgasen. Inerte Atmosphäre sicherstellen. Check_Inert->Fix_Inert Nein Check_Catalyst Ist das Katalysatorsystem aktiv? Check_Inert->Check_Catalyst Ja Fix_Inert->Start Fix_Catalyst Zu Präkatalysator wechseln. Frische Reagenzien verwenden. Check_Catalyst->Fix_Catalyst Nein Check_Deactivation Stagniert die Reaktion vorzeitig? Check_Catalyst->Check_Deactivation Ja Fix_Catalyst->Start Fix_Deactivation Beladung erhöhen. Stabileren Liganden verwenden. Temperatur senken. Check_Deactivation->Fix_Deactivation Ja Check_Side_Products Werden erhebliche Nebenprodukte gebildet? Check_Deactivation->Check_Side_Products Nein Success Problem gelöst Fix_Deactivation->Success Fix_Side_Products Base/Lösungsmittel optimieren. Sperrigeren Liganden verwenden. Check_Side_Products->Fix_Side_Products Ja Check_Side_Products->Success Nein Fix_Side_Products->Success

Bildunterschrift: Ein systematischer Ansatz zur Diagnose und Behebung von Problemen mit geringer Ausbeute.

Referenzen

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Abgerufen von

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Abgerufen von

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Abgerufen von

  • Wikipedia. (n.d.). Sonogashira coupling. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Abgerufen von

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates. Abgerufen von

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Abgerufen von

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters - ACS Publications. Abgerufen von

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. Abgerufen von

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Abgerufen von

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the ¹H NMR analysis of 3-Bromo-4-chloro-5-fluorobenzoic acid. This guide is designed to move beyond a simple recitation of data, offering instead a comparative analysis grounded in the principles of nuclear magnetic resonance spectroscopy. As your guide, I will walk you through not just the 'what' but the 'why' of the spectral features, experimental design, and how this powerful technique compares to other analytical mainstays in the structural elucidation of complex small molecules. Our journey will be rooted in scientific integrity, providing you with a self-validating framework for your own analytical endeavors.

The Structural Challenge: Unraveling the Substitution Pattern

This compound presents a fascinating case study in ¹H NMR spectroscopy. The aromatic ring is trisubstituted with three different halogen atoms and a carboxylic acid group, all of which exert distinct electronic effects. These substituents influence the chemical environment of the two remaining aromatic protons, leading to a unique spectral signature. Our primary objective is to understand and interpret this signature, and in doing so, develop a robust analytical strategy for this and similar molecules.

The ¹H NMR Spectrum: An Experimental and Predictive Comparison

The true power of NMR spectroscopy lies in its ability to provide exquisitely detailed information about molecular structure. Let's begin by examining the experimental ¹H NMR spectrum of this compound and comparing it with a predicted spectrum.

Experimental Data

The experimental ¹H NMR spectrum of this compound, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), reveals two distinct signals in the aromatic region.

ProtonExperimental Chemical Shift (ppm)
H-28.34 (m)
H-68.07 (m)

Source: The Royal Society of Chemistry[1]

Predicted Data

To provide a theoretical benchmark, a ¹H NMR spectrum was predicted using a machine learning-based algorithm.

ProtonPredicted Chemical Shift (ppm)
H-28.15
H-67.85

Prediction generated using NMRDB.org[2][3]

The comparison between the experimental and predicted data reveals a good correlation, with the predicted shifts falling within a reasonable range of the observed values. The downfield shift of both protons is expected due to the electron-withdrawing nature of the halogens and the carboxylic acid group. The slight discrepancy between the experimental and predicted values highlights the importance of empirical data while also demonstrating the utility of predictive tools in initial spectral assignment.

Deciphering the Splitting Patterns: A Deeper Dive into Coupling Constants

The multiplets observed in the experimental spectrum arise from spin-spin coupling between the aromatic protons and the fluorine atom. Understanding these coupling constants is crucial for a definitive structural assignment.

In a trisubstituted benzene ring of this nature, we expect to see ortho, meta, and para couplings. The magnitudes of these coupling constants are well-established:

  • Ortho coupling (³J) : Typically in the range of 7-10 Hz.

  • Meta coupling (⁴J) : Smaller, usually between 2-3 Hz.

  • Para coupling (⁵J) : Generally very small, often less than 1 Hz and not always resolved.

For this compound, the two aromatic protons, H-2 and H-6, are meta to each other. Therefore, we would expect a meta coupling (⁴JHH) of around 2-3 Hz.

Furthermore, the fluorine atom at position 5 will also couple with the aromatic protons. The magnitude of ¹H-¹⁹F coupling is dependent on the number of bonds separating the nuclei:

  • Ortho coupling (³JHF) : Typically 6-10 Hz.

  • Meta coupling (⁴JHF) : Smaller, around 4-8 Hz.

  • Para coupling (⁵JHF) : The smallest, usually 0-2 Hz.

In our molecule:

  • H-6 is ortho to the fluorine at C-5, so we expect a ³JHF of 6-10 Hz.

  • H-2 is para to the fluorine at C-5, so we expect a ⁵JHF of 0-2 Hz.

Therefore, the signal for H-6 is expected to be a doublet of doublets due to coupling with H-2 (meta) and the fluorine at C-5 (ortho). The signal for H-2 should appear as a doublet, primarily due to meta coupling with H-6, with possible smaller unresolved coupling to the fluorine. The experimental designation of "m" (multiplet) is consistent with these expected complex splitting patterns.

A Comparative Analysis with Other Halogenated Benzoic Acids

To further contextualize the ¹H NMR spectrum of our target molecule, let's compare it with the spectra of other halogenated benzoic acids. This comparative approach allows us to observe the distinct influence of each halogen on the chemical shifts of the aromatic protons.

CompoundProtonChemical Shift (ppm)
This compound H-2 8.34
H-6 8.07
3-Bromo-4-fluorobenzoic acidH-2~8.2
H-5~7.9
H-6~7.3
3-Bromo-5-fluorobenzoic acidH-26.68 (s)
H-46.37-6.43 (m)
H-66.31 (dt)
4-Chlorobenzoic acidH-2, H-67.97
H-3, H-57.58
3-Bromobenzoic acidH-2~8.1
H-4~7.7
H-5~7.3
H-6~7.9

Data compiled from various sources.[1][4][5][6][7][8][9][10][11][12]

This comparison clearly illustrates the deshielding effect of the halogen substituents, with the protons on this compound resonating at the most downfield positions due to the cumulative electron-withdrawing effects of three halogens and a carboxylic acid group.

Experimental Protocol for ¹H NMR Analysis

Achieving high-quality, reproducible ¹H NMR data requires meticulous sample preparation and adherence to a standardized experimental protocol.

Sample Preparation Workflow

Sample_Preparation cluster_prep Sample Preparation Weigh 1. Weigh 5-10 mg of This compound Dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial. Weigh->Dissolve Ensure complete dissolution Filter 3. Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube. Dissolve->Filter Remove any particulate matter Cap 4. Cap the NMR tube securely. Filter->Cap

Caption: A stepwise workflow for preparing a sample for ¹H NMR analysis.

¹H NMR Acquisition Protocol
  • Instrument Setup:

    • Insert the prepared NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for resolving fine coupling patterns.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, will encompass the aromatic and carboxylic acid proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns and measure the coupling constants.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analytical approach often involves a combination of techniques. Here's how ¹H NMR compares with other common methods for the analysis of halogenated benzoic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of components in a mixture. For this compound, a reverse-phase HPLC method with UV detection would be a suitable alternative for purity assessment and quantification.

Advantages over ¹H NMR:

  • Superior for quantitative analysis of complex mixtures.

  • Higher throughput for routine quality control.

Disadvantages:

  • Provides no structural information beyond retention time and UV absorbance, which are not unique identifiers.

  • Requires a reference standard for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing a strong confirmation of the elemental composition.[13][14][15][16][17][18]

Advantages over ¹H NMR:

  • Provides the exact molecular weight and elemental formula (with high-resolution MS).

  • The isotopic pattern of halogens is a highly specific identifier.[19][13][14][15]

Disadvantages:

  • Provides limited information about the specific substitution pattern on the aromatic ring.

  • Fragmentation patterns can be complex and may not always provide unambiguous structural information without comparison to standards or further experiments (e.g., MS/MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorptions for the carboxylic acid O-H and C=O stretching vibrations, as well as absorptions corresponding to the aromatic ring and C-halogen bonds.

Advantages over ¹H NMR:

  • Provides a rapid and straightforward method for functional group identification.

Disadvantages:

  • Does not provide detailed information about the connectivity of atoms or the substitution pattern on the aromatic ring.

  • The "fingerprint" region can be complex and difficult to interpret for closely related isomers.

Comparative Workflow

Analytical_Workflow cluster_techniques Analytical Techniques NMR ¹H NMR Structural Elucidation Structural Elucidation NMR->Structural Elucidation Detailed Connectivity HPLC HPLC Purity & Quantification Purity & Quantification HPLC->Purity & Quantification Separation MS Mass Spectrometry Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Isotopic Pattern FTIR FTIR Functional Groups Functional Groups FTIR->Functional Groups Vibrational Modes Structural_Elucidation Structural_Elucidation Purity_Quantification Purity_Quantification Molecular_Weight_Formula Molecular_Weight_Formula Functional_Groups Functional_Groups

Caption: A diagram illustrating the complementary roles of different analytical techniques.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The ¹H NMR analysis of this compound serves as an excellent example of the power and nuance of modern spectroscopic techniques. While the initial interpretation of the spectrum provides a strong indication of the molecular structure, a truly comprehensive analysis involves a multi-faceted approach. By comparing experimental data with theoretical predictions, analyzing coupling constants in detail, and considering the insights provided by complementary techniques such as HPLC, mass spectrometry, and FTIR, we can achieve an unambiguous and robust structural confirmation. This guide has aimed to provide not just the answer, but a framework for critical thinking and rigorous scientific inquiry that can be applied to a wide range of analytical challenges in your research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • O'Malley, R. M., & Lin, H. C. (1995). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.5 Isotope Effects in Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

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comparing the reactivity of 3-Bromo-4-chloro-5-fluorobenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Welcome to a detailed examination of this compound, a highly functionalized aromatic building block. In the landscape of pharmaceutical and materials science research, the strategic placement of multiple, distinct halogen atoms on a benzene ring offers a powerful tool for tuning electronic properties, metabolic stability, and, most importantly, synthetic reactivity. This guide provides an in-depth comparison of the title compound with its simpler analogues, offering field-proven insights and experimental frameworks to help researchers harness its unique chemical potential. We will move beyond mere protocols to explore the causal factors governing its reactivity, empowering you to make informed decisions in your synthetic designs.

Understanding the Electronic Landscape

The reactivity of an aromatic compound is fundamentally dictated by the electronic and steric nature of its substituents. In this compound, we have a fascinating interplay of four distinct functional groups.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance. It acts as a powerful deactivating group for electrophilic aromatic substitution (SEAr) and directs incoming electrophiles to the meta position (C2 and C6). Conversely, it helps activate the ring for nucleophilic aromatic substitution (SNAr).

  • Halogens (F, Cl, Br): All halogens are deactivating toward SEAr due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs that can be donated into the ring via resonance (+R), which directs incoming electrophiles to the ortho and para positions. For the purposes of nucleophilic attack, their powerful inductive effect makes the ring more electrophilic and thus more susceptible to SNAr.

The combination of these groups on a single ring creates a highly electron-deficient system, where each position has a unique reactivity profile.

Caption: Electronic influences governing the reactivity of the aromatic ring.

Comparative Reactivity Profiles

To truly appreciate the synthetic utility of this compound, we must compare it to simpler, related structures.

Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups (EWGs) stabilize this anion, thereby increasing acidity (lowering the pKa).[1][2] The cumulative inductive effect of three halogen atoms makes this compound significantly more acidic than benzoic acid itself.

CompoundKey SubstituentsExpected pKa (relative)Rationale
Benzoic AcidNone~4.2 (Baseline)Reference compound.
4-Chlorobenzoic Acid1 EWG (Cl)~3.99Single EWG stabilizes the anion.[2]
3-Bromobenzoic Acid1 EWG (Br)~3.81Single EWG stabilizes the anion.
3,4-Dichlorobenzoic Acid2 EWGs (Cl)Lower than single ClAdditive inductive withdrawal from two halogens.
This compound 3 EWGs (F, Cl, Br) Significantly Lower Strong cumulative inductive effect from three halogens greatly stabilizes the carboxylate anion.[3][4]

This enhanced acidity is not merely a chemical curiosity; it has practical implications for reactions involving the carboxyl group, such as amide coupling, where the choice of base and activation agent must be carefully considered.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a hallmark of electron-deficient aromatic rings, where a nucleophile displaces a leaving group (typically a halide).[5] The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by EWGs.[6] Our target molecule is primed for such reactions.

Key Principles:

  • Activation: The powerful deactivating effects of the -COOH group and the three halogens make the ring highly electrophilic and susceptible to nucleophilic attack.[7]

  • Leaving Group Ability in SNAr: The rate-determining step is often the initial attack of the nucleophile. The ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect is paramount. This leads to a reactivity trend that can be counterintuitive compared to SN1/SN2 reactions: F > Cl > Br . The extreme electronegativity of fluorine provides the most potent stabilization for the intermediate, accelerating the reaction despite the strength of the C-F bond.[7]

Comparative Reactivity:

CompoundPotential SNAr SitesExpected Reactivity OrderNotes
4-ChloronitrobenzeneC-ClHighClassic example; -NO₂ is a powerful activating group.[6]
4-Fluorobenzoic AcidC-FModerateActivated by the -COOH group.[8]
This compound C-F, C-Cl, C-Br C-F > C-Cl > C-Br The C-F at position 5 is most activated due to the ortho -COOH and ortho -Cl groups. The C-Cl at position 4 is also highly activated. Selective substitution of Fluorine is often possible under controlled conditions.

This predictable reactivity hierarchy allows for selective functionalization. For instance, a reaction with sodium methoxide at a moderate temperature would likely favor substitution at the C-F position.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[9] Its selectivity on polyhalogenated substrates is governed by the ease of oxidative addition of the C-X bond to the palladium catalyst. This reactivity is dictated by bond dissociation energies.

Key Principles:

  • Oxidative Addition Reactivity: The generally accepted trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F .[10][11] The C-F bond is exceptionally strong and generally unreactive under standard Suzuki conditions.

Comparative Reactivity:

CompoundAvailable Coupling SitesExpected SelectivityNotes
1-Bromo-4-chlorobenzeneC-Br, C-ClHighly selective for C-BrA standard example of selective cross-coupling.
3,5-Dibromobenzoic AcidTwo C-Br sitesCan achieve mono- or di-coupling with control of stoichiometry.
This compound C-Br, C-Cl, C-F Highly selective for C-Br The C-Br bond at position 3 is the prime site for oxidative addition. This provides an orthogonal "handle" to the SNAr reactivity, allowing for sequential and site-specific modifications.[10]

This remarkable orthogonality between SNAr and Suzuki coupling conditions makes this compound an exceptionally versatile synthetic intermediate. One can perform a Suzuki reaction at the C-Br bond, followed by an SNAr reaction at the C-F or C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the selective cross-coupling of an arylboronic acid at the C-Br position of this compound, leaving the C-Cl and C-F bonds intact.

Objective: To synthesize 3-(4-methoxyphenyl)-4-chloro-5-fluorobenzoic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) are chosen. These ligands promote the oxidative addition of the relatively strong C-Br bond and facilitate the subsequent reductive elimination step.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. It is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It must be strong enough to facilitate the reaction but not so harsh as to promote side reactions.

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane or DME with water, is used. The water is essential for the activity of the inorganic base and helps in the transmetalation cycle.

suzuki_workflow start Start: Assemble Reactants reagents 1. This compound 2. 4-Methoxyphenylboronic acid (1.1 eq) 3. Pd(OAc)₂ (2 mol%) 4. SPhos (4 mol%) 5. K₂CO₃ (2.5 eq) start->reagents solvent Add Solvent (Dioxane/H₂O, 4:1) reagents->solvent degas Degas Mixture (N₂ purge for 15 min) solvent->degas heat Heat to 90-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Acidify with HCl, Extract with EtOAc) heat->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add this catalyst system to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2-3 with 1M HCl. The product should precipitate or be extracted with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 3-(4-methoxyphenyl)-4-chloro-5-fluorobenzoic acid.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a sophisticated building block whose reactivity can be precisely controlled by the choice of chemical transformation.

  • Acidity: It is a strong acid due to the cumulative inductive effects of its halogen substituents.

  • SNAr: It is highly activated for nucleophilic aromatic substitution, with a preference for reaction at the C-F position.

  • Cross-Coupling: It exhibits excellent selectivity in palladium-catalyzed reactions, with the C-Br bond serving as the primary reactive site.

This predictable and orthogonal reactivity makes it an invaluable tool for constructing complex molecular architectures, allowing for sequential, site-selective modifications that would be challenging with less decorated analogues. Understanding these fundamental principles is the key to unlocking its full synthetic potential.

References

  • Vertex AI Search. (2025).
  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Zarate-Reyes, E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC, NIH.
  • BenchChem. (2025). comparative study of the reactivity of different 2-arylbenzoic acids.
  • Giraud, A., et al. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships.
  • Wikipedia. (n.d.).
  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2020). (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Chemistry Steps. (n.d.).
  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity.

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A Comparative Guide to HPLC Purity Assessment of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Bromo-4-chloro-5-fluorobenzoic acid, a highly functionalized aromatic carboxylic acid likely to be a key building block in complex syntheses, rigorous purity assessment is paramount. Even trace impurities can have significant impacts on the downstream synthetic steps, the stability of the final API, and its toxicological profile.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the selection of chromatographic conditions and compare its performance with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The methodologies and data presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing a scientifically sound and defensible purity assessment strategy.

Primary Method: Reversed-Phase HPLC with UV Detection

For a polar, aromatic compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse method for purity analysis.[1] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.[2]

Rationale for Method Development

The development of a stability-indicating HPLC method requires a systematic approach, considering the physicochemical properties of the analyte.[2] this compound is an acidic compound due to the carboxylic acid moiety. The presence of halogen atoms increases its hydrophobicity.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is a common starting point for RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[3] However, for halogenated compounds, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to interactions like dipole-dipole and π-π stacking, which can be beneficial in resolving closely related impurities.[3] For this guide, we will focus on a C18 column for its broad applicability.

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase is critical. To ensure consistent retention and good peak shape for an acidic analyte, the mobile phase pH should be buffered to at least 2 pH units below the pKa of the carboxylic acid group. This suppresses the ionization of the analyte, leading to better retention and symmetrical peaks.[4] An acidic modifier like phosphoric acid or formic acid is commonly used.[4][5]

  • Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable choice. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.

Experimental Protocol: Isocratic RP-HPLC-UV Method

This protocol outlines a starting point for the purity determination of this compound. Method validation according to ICH Q2(R1) guidelines is essential before its implementation in a regulated environment.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.
  • Water: Deionized or HPLC grade.
  • Phosphoric Acid (H₃PO₄): ACS grade.
  • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous phosphoric acid (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time for the main peak (typically 5-10 minutes).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined from the UV spectrum).
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Test Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC System filter_std->inject filter_sample->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, orthogonal techniques are crucial for a comprehensive purity profile, as they can detect impurities that may not be amenable to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability.

  • Principle: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information for impurity identification.

  • Advantages: High sensitivity, especially for volatile organic impurities. Mass spectral data provides definitive identification of impurities.

  • Limitations: Requires a derivatization step, which can be time-consuming and a source of analytical error. Not suitable for non-volatile impurities or thermally labile compounds.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: A common approach is esterification, for example, with BF₃ in methanol, to convert the carboxylic acid to its more volatile methyl ester.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5MS) and a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient (e.g., starting at 80°C and ramping to 280°C) is used to separate compounds with different boiling points.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For ionizable compounds like this compound, CE offers a different separation mechanism compared to HPLC.

  • Principle: A sample is introduced into a narrow capillary filled with a buffer. When a high voltage is applied, components migrate at different velocities based on their charge-to-size ratio, allowing for separation.

  • Advantages: High separation efficiency, small sample volume requirements, and rapid analysis times. The separation mechanism is orthogonal to reversed-phase HPLC.

  • Limitations: Can be less robust than HPLC. Sensitivity with UV detection can be lower due to the small optical path length.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): A buffer with a pH that ensures the analyte is in its anionic form (e.g., a phosphate or borate buffer at pH 7-9).

  • Separation Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection.

    • Detection: 220 nm.

Logical Comparison of Analytical Methods

Method_Comparison cluster_primary Primary Method cluster_orthogonal Orthogonal Methods start Purity Assessment of This compound hplc HPLC-UV start->hplc Routine QC & Quantitative Analysis gcms GC-MS start->gcms Volatile & Unknown Impurities ce Capillary Electrophoresis start->ce Orthogonal Separation & Chiral Purity hplc->gcms Complementary Information hplc->ce Confirmatory Separation

Caption: Logical Comparison for Analytical Method Selection.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the discussed methods for the analysis of halogenated benzoic acids. The data for HPLC and alternative methods are based on published methods for structurally similar compounds and represent expected performance for this compound.

ParameterHPLC-UVGC-MS (after derivatization)Capillary Electrophoresis (CZE)
Principle Partitioning between mobile and stationary phasesVolatility and mass-to-charge ratioElectrophoretic mobility
Typical Column/Capillary C18, 4.6 x 150 mm, 5 µmDB-5MS, 30 m x 0.25 mm, 0.25 µmFused Silica, 50 µm I.D.
Limit of Detection (LOD) ~0.01-0.05 µg/mL~1-10 ng/mL (SIM mode)~0.1-0.5 µg/mL
Limit of Quantitation (LOQ) ~0.03-0.15 µg/mL~5-30 ng/mL (SIM mode)~0.3-1.5 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Precision (%RSD) < 2%< 5%< 3%
Primary Application Quantitative purity, stability testingIdentification of volatile impuritiesOrthogonal separation, chiral purity

Conclusion and Recommendations

For the routine purity assessment of this compound, a validated reversed-phase HPLC method with UV detection is the recommended primary technique. It offers a balance of high resolution, sensitivity, and quantitative accuracy, making it suitable for quality control and stability testing in a regulated environment.

However, a comprehensive purity profile should be established during process development by employing orthogonal methods. GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC. Capillary Electrophoresis provides a different separation mechanism and can be particularly useful for resolving impurities that co-elute in HPLC or for assessing chiral purity if relevant.

The choice of analytical methodology should be guided by the stage of drug development and the specific questions being addressed. A multi-faceted approach, leveraging the strengths of each of these techniques, will ensure a thorough understanding of the purity of this compound, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

  • USP <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5469EN-us-agilent.pdf]
  • Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals. [URL: https://www.synthink.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies]
  • Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-4-bromo-2-chlorobenzoic-acid-on-newcrom-r1-hplc-column/]
  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Technology Networks. [URL: https://www.technologynetworks.
  • A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis. BenchChem. [URL: https://www.benchchem.com/product/b3833221/technical-documents/a-comparative-guide-to-gc-ms-and-lc-ms-methods-for-fluorobenzoic-acid-analysis]
  • A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem. [URL: https://www.benchchem.com/product/b3833221/technical-documents/a-comparative-guide-to-hplc-based-purity-validation-of-3-bromo-5-tert-butyl-4-5-dihydroisoxazole]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
  • Impurities Application Notebook. Waters. [URL: https://www.waters.com/webassets/cms/library/docs/720004889en.pdf]
  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [URL: https://sielc.com/product/hplc-separation-of-bromoacetic-and-chloroacetic-acids-on-newcrom-bh-column/]
  • Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/14552594/]
  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [URL: https://www.longdom.org/open-access/development-and-validation-of-a-stability-indicating-hplc-method-for-the-estimation-of-butamirate-citrate-and-benzoic-acid-in-pharma-2153-2435-1000373.pdf]
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [URL: https://www.chromatographyonline.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/]
  • Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection. Stanford University. [URL: https://web.stanford.edu/group/zarelab/publications/091AnalyticalChemistry/1988/1988Huang.pdf]
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10782806/]
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [URL: https://www.chromatographytoday.com/article/bioanalytical/40/international-scientific-communications/metabolism-studies-of-2-3-and-4-bromobenzoic-acids-both-in-vitro-and-in-vivo/528]
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [URL: https://www.longdom.
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A Comparative Analysis of the Biological Activities of 3-Bromo-4-chloro-5-fluorobenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of halogen atoms into organic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The benzoic acid framework, a common motif in biologically active compounds, serves as a versatile starting point for the development of novel therapeutics.[4][5][6] This guide provides a comparative study of the potential biological activities of synthesized derivatives of 3-Bromo-4-chloro-5-fluorobenzoic acid, a polysubstituted benzoic acid with significant potential for chemical modification. While specific experimental data on the derivatives of this exact starting molecule is not extensively available in the public domain, this guide will draw upon established structure-activity relationships (SAR) of related halogenated and substituted benzoic acids to infer and predict their biological profiles.[4] We will explore potential antimicrobial, anticancer, and anti-inflammatory activities, providing detailed, field-proven experimental protocols for their evaluation.

The core hypothesis is that the unique electronic and steric properties conferred by the bromo, chloro, and fluoro substituents on the benzoic acid ring will provide a foundation for developing derivatives with significant and varied biological activities. The carboxylic acid group offers a readily modifiable handle for creating esters, amides, and other functional groups, allowing for a systematic exploration of the chemical space.[5]

Rationale for Derivative Selection and Synthesis

The design of a focused library of derivatives is paramount to an effective SAR study.[4] Starting from the this compound core, we propose the synthesis of three primary classes of derivatives: esters, amides, and hydrazones. This selection is based on the well-documented impact of these functional groups on the biological activity of benzoic acid derivatives.[7]

Proposed Derivative Classes:

  • Ester Derivatives (Series A): Esterification of the carboxylic acid can enhance lipophilicity, potentially improving cell membrane permeability.

  • Amide Derivatives (Series B): The introduction of an amide bond provides opportunities for additional hydrogen bonding interactions with biological targets.

  • Hydrazone Derivatives (Series C): Hydrazones are known to exhibit a wide range of biological activities and can be synthesized via the corresponding hydrazide.

The synthesis of these derivatives can be achieved through standard, well-established chemical transformations. For instance, esterification can be carried out by reacting the parent benzoic acid with an appropriate alcohol in the presence of an acid catalyst.[1][8] Amide synthesis can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with a desired amine.

G parent This compound ester Series A: Ester Derivatives parent->ester Esterification amide Series B: Amide Derivatives parent->amide Amidation hydrazide Hydrazide Intermediate parent->hydrazide Hydrazinolysis hydrazone Series C: Hydrazone Derivatives hydrazide->hydrazone Condensation

Caption: Synthetic pathways to proposed derivatives.

Comparative Biological Evaluation: Methodologies and Predicted Outcomes

A comprehensive evaluation of the synthesized derivatives requires a battery of in vitro assays to screen for antimicrobial, anticancer, and anti-inflammatory activities. The following sections detail the experimental protocols and the anticipated SAR trends based on existing literature for similar compounds.

Antimicrobial Activity

Halogenated benzoic acid derivatives have a known history of antimicrobial activity.[7][9] The presence of multiple halogen substituents on the aromatic ring can enhance their potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: Cultures of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains are grown to the mid-logarithmic phase and diluted to a standardized concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Predicted Structure-Activity Relationship (SAR):

Based on studies of other halogenated benzoic acids, it is anticipated that:

  • The presence of the fluorine atom may enhance antimicrobial activity.[1][2]

  • Ester and amide derivatives may exhibit varied activity based on the nature of the substituent, with lipophilic groups potentially increasing potency against certain strains.[7][10]

  • Schiff bases derived from the hydrazide intermediate are often potent antimicrobial agents.[7]

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
Parent Acid >128>128>128
Series A (Ester) 6412864
Series B (Amide) 326432
Series C (Hydrazone) 163216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8
Anticancer Activity

Fluorinated organic molecules are a cornerstone of modern anticancer drug discovery.[2][3] Benzoic acid derivatives have also been reported to possess anticancer properties, with some acting as inhibitors of histone deacetylases (HDACs).[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the derivatives will be assessed against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Predicted Structure-Activity Relationship (SAR):

  • The incorporation of fluorine is often associated with enhanced anticancer activity.[2][3][12]

  • Derivatives with planar aromatic moieties, such as certain amides and hydrazones, may exhibit enhanced activity due to potential DNA intercalation or enzyme inhibition.

  • The nature and position of substituents on the benzoic acid ring can significantly influence cytotoxicity.[6]

G start Cancer Cell treatment Treatment with 3-Bromo-4-chloro-5-fluorobenzoic acid derivative start->treatment apoptosis Induction of Apoptosis treatment->apoptosis growth_inhibition Cell Growth Inhibition apoptosis->growth_inhibition

Caption: Proposed anticancer mechanism of action.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory cytokine production.[13][14][15]

Experimental Protocol: In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the compounds will be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and by assessing their inhibitory effect on COX-1 and COX-2 enzymes.

Step-by-Step Methodology (NO Inhibition Assay):

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

Step-by-Step Methodology (COX Inhibition Assay):

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Inhibition Assay: The ability of the test compounds to inhibit the peroxidase activity of the COX enzymes is measured using a colorimetric inhibitor screening assay kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Predicted Structure-Activity Relationship (SAR):

  • The anti-inflammatory activity of benzoic acid derivatives can be influenced by the substituents on the aromatic ring.[6]

  • Some derivatives may exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.[13][14]

  • The presence of a carboxylic acid group can be important for binding to the active site of COX enzymes.

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound IDNO Inhibition (% at 10 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
Parent Acid 15>100>100
Series A (Ester) 355025
Series B (Amide) 55205
Series C (Hydrazone) 407540
Indomethacin 950.11

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative study of the biological activities of this compound derivatives. Based on the established SAR of related compounds, it is hypothesized that derivatives of this polysubstituted benzoic acid will exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. The proposed ester, amide, and hydrazone series provide a solid foundation for exploring the chemical space around this core scaffold.

Future work should focus on the synthesis and in vitro evaluation of these derivatives as outlined. Promising lead compounds identified from these initial screens should then be subjected to more extensive in vivo testing to evaluate their efficacy and safety profiles. Further structural modifications and optimization based on the initial SAR data will be crucial for the development of potent and selective drug candidates.

References

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 58(11), 579-86.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(1), 1166-1178.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 28(16), 6109.
  • Burayk, S., Oh-Hashi, K., & Kandeel, M. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 282.
  • El-Damasy, A. K., & Ezzat, S. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • El-Damasy, A. K., & Ezzat, S. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Kagechika, H., & Shudo, K. (2005). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin, 28(5), 842-6.
  • Subramanian, S., et al. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One, 10(4), e0122863.
  • Burayk, S., Oh-Hashi, K., & Kandeel, M. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals (Basel), 15(3), 282.
  • MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

  • Burayk, S., Oh-Hashi, K., & Kandeel, M. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
  • Onasanwo, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 367-376.

Sources

A Senior Application Scientist's Guide to the Mass Spectrum of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Weight

For researchers in drug development and organic synthesis, elucidating the structure of novel compounds is a foundational step. Mass spectrometry (MS) is an indispensable tool in this endeavor, providing not just the molecular weight but also a fragmentation "fingerprint" that can confirm a molecular structure. Electron Ionization (EI) is a classic, robust ionization technique that imparts significant energy into the analyte, inducing predictable and informative fragmentation pathways.[1]

This guide provides an in-depth interpretation of the electron ionization mass spectrum of a complex halogenated aromatic compound: 3-bromo-4-chloro-5-fluorobenzoic acid. We will move beyond a simple peak list to explain the causal chemistry behind the fragmentation, compare its behavior to simpler analogues, and provide a practical workflow for obtaining such data. Our approach is grounded in the principles of ion stability and the unique isotopic signatures of halogens, providing a framework for analyzing similar multi-substituted molecules.

The Foundational Principles: Fragmentation of Benzoic Acid and the Influence of Halogens

To understand the complex spectrum of our target molecule, we must first appreciate the behavior of its constituent parts.

The Benzoic Acid Backbone

When benzoic acid is analyzed by EI-MS, it follows a well-characterized fragmentation pattern. The initial ionization event ejects an electron, typically from the non-bonding oxygen lone pairs or the aromatic pi-system, to form the molecular ion, [M]⁺•.[2] The most common fragmentation pathways involve the carboxylic acid group:

  • Loss of a Hydroxyl Radical (•OH): The most favorable fragmentation is the loss of a hydroxyl radical (17 Da) to form the highly resonance-stabilized benzoyl cation ([M-17]⁺). This is often the base peak (most abundant ion) in the spectrum of benzoic acid.[2][3]

  • Decarbonylation: The benzoyl cation can then lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the phenyl cation ([M-17-28]⁺ or [M-45]⁺).[3]

  • Loss of the Carboxyl Radical (•COOH): A direct cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a carboxyl radical (45 Da), also yielding the phenyl cation ([M-45]⁺).[3][4]

The Halogen Isotopic Signature

Halogens introduce a critical diagnostic feature into a mass spectrum: distinct isotopic patterns. Unlike fluorine, which is monoisotopic (¹⁹F), chlorine and bromine have two stable isotopes with significant natural abundance.

  • Chlorine: Exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. A fragment containing one chlorine atom will therefore appear as two peaks, two mass units apart (M⁺ and M+2), with a 3:1 intensity ratio.[5]

  • Bromine: Exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. A fragment containing one bromine atom will show two peaks (M⁺ and M+2) of nearly equal height.[5][6]

For a molecule like this compound, which contains one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic cluster of peaks at M⁺, M+2, and M+4, with a predictable intensity ratio of approximately 3:4:1.[7][8] This pattern is a definitive indicator of the presence of one Br and one Cl atom.

Interpreting the Mass Spectrum of this compound

Let's deconstruct the expected mass spectrum for C₇H₃BrClFO₂.

1. The Molecular Ion (M⁺•) Cluster

The first and most crucial region to analyze is the molecular ion cluster. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O), the monoisotopic mass is calculated to be approximately 251.9 Da. The spectrum will therefore show the following cluster:

  • m/z 252: [C₇H₃⁷⁹Br³⁵ClFO₂]⁺• (Relative Intensity ≈ 3)

  • m/z 254: [C₇H₃⁸¹Br³⁵ClFO₂]⁺• and [C₇H₃⁷⁹Br³⁷ClFO₂]⁺• (Relative Intensity ≈ 4)

  • m/z 256: [C₇H₃⁸¹Br³⁷ClFO₂]⁺• (Relative Intensity ≈ 1)

Observing this specific cluster confirms the elemental composition of the parent molecule.

2. Key Fragmentation Pathways

The fragmentation of the parent ion is driven by the formation of stable ions and the expulsion of neutral radicals or molecules. The primary pathways are outlined below and illustrated in the fragmentation diagram.

Proposed Fragmentation Diagram

Fragmentation_Pathway M [M]⁺• m/z 252, 254, 256 (C₇H₃BrClFO₂)⁺• F1 [M-OH]⁺ m/z 235, 237, 239 (C₇H₂BrClFO-CO)⁺ M->F1 - •OH (17 Da) F2 [M-COOH]⁺ m/z 207, 209, 211 (C₆H₂BrClF)⁺ M->F2 - •COOH (45 Da) F3 [M-Br]⁺ m/z 173, 175 (C₇H₃ClFO₂)⁺ M->F3 - •Br (79/81 Da) F1->F2 - CO (28 Da)

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. In this guide, we delve into the critical process of cross-referencing spectroscopic data, using 3-Bromo-4-chloro-5-fluorobenzoic acid as our focal point. This trisubstituted benzoic acid derivative presents a compelling case study due to the nuanced interplay of its halogen substituents, which significantly influences its electronic environment and, consequently, its spectroscopic signatures.

This guide is not a rigid protocol but rather a dynamic framework. We will explore the expected spectroscopic characteristics of our target compound, compare them with experimental data from closely related analogs, and provide standardized methodologies for acquiring high-fidelity spectroscopic data. Our objective is to empower you with the analytical reasoning to confidently characterize complex small molecules.

The Analytical Imperative: Why Cross-Reference?

In the realm of chemical synthesis and analysis, relying on a single analytical technique is a precarious approach. Each spectroscopic method provides a unique window into the molecular architecture. It is the confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that builds a robust and irrefutable structural assignment. This is particularly crucial for compounds like this compound, where isomeric ambiguity is a significant challenge.

Predicted Spectroscopic Profile of this compound

In the absence of a complete set of publicly available experimental spectra for this compound, we will leverage high-quality predictive models to establish an expected spectroscopic profile. These predictions are grounded in extensive databases of known compounds and sophisticated algorithms that account for the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is anticipated to display two distinct signals, each representing a single proton. The proton at the 2-position, flanked by the carboxylic acid and the bromine atom, is expected to be the most deshielded. The proton at the 6-position, situated between the fluorine and chlorine atoms, will also exhibit a downfield shift. The coupling between these two protons would likely be a meta-coupling, resulting in small doublet or doublet of doublets splitting patterns, further influenced by coupling to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will offer a more detailed map of the carbon framework. We predict seven distinct signals: one for the carboxylic acid carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons directly bonded to the electronegative halogens and the carboxylic acid group will be significantly deshielded. The carbon bearing the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift influenced by the adjacent chlorine and the meta-positioned bromine.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimeric form of carboxylic acids. A strong carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a complex but highly diagnostic M, M+2, M+4, and M+6 pattern. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and subsequent loss of halogens.

Comparative Analysis with Structural Analogs

To anchor our predictions in experimental reality, we will now compare the expected spectroscopic features of this compound with the known data of its close structural analogs.

Case Study 1: 3-Bromo-4-fluorobenzoic Acid

This analog is particularly informative as it shares the bromine and fluorine substituents in a similar electronic arrangement. A key difference is the absence of the chlorine atom at the 4-position.

NMR Data Comparison:

FeaturePredicted: this compoundExperimental: 3-bromo-4-fluorobenzoic acid[1]Analysis of Differences
¹H NMR Two aromatic protons, likely complex multiplets.δ 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)The presence of an additional proton in the analog leads to a more complex spectrum. The downfield shifts are comparable, indicating similar deshielding effects from the halogens and the carboxylic acid group.
¹³C NMR Seven distinct signals.δ 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)The large C-F coupling constant is a shared and defining feature. The chemical shifts of the carbons in the target molecule are expected to be further influenced by the inductive effect of the additional chlorine atom.
¹⁹F NMR Single resonance.δ -98.11 (td, J = 7.2, 5.2 Hz)The chemical shift of the fluorine in our target molecule will likely be shifted due to the presence of the adjacent chlorine atom.
Case Study 2: 4-Bromo-2-chloro-5-fluorobenzoic Acid

This isomer allows for a direct comparison of the influence of substituent positioning on the spectroscopic output.

IR and Raman Data Comparison:

FeaturePredicted: this compoundExperimental: 4-Bromo-2-chloro-5-fluorobenzoic acidAnalysis of Differences
FTIR Spectrum Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700-1725 cm⁻¹).Available on SpectraBase, shows characteristic carboxylic acid and aromatic absorptions.While the general features will be similar, the exact positions of the C-halogen and aromatic C-H bending vibrations in the fingerprint region will differ, providing a basis for differentiation.
Raman Spectrum Strong aromatic ring breathing modes.Available on SpectraBase.Raman spectroscopy is particularly sensitive to the symmetric vibrations of the aromatic ring. The substitution pattern will significantly alter the intensities and positions of these bands, offering a complementary fingerprint to the IR spectrum.

Experimental Protocols for Robust Data Acquisition

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following sections outline best practices for NMR, IR, and MS analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following workflow outlines the key steps for acquiring high-resolution NMR data.

Figure 1: A generalized workflow for NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans, acquisition time, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If applicable, acquire a ¹⁹F NMR spectrum.

    • For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton coupling information.

    • Assign all signals in the 1D and 2D spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following diagram illustrates the process of obtaining an FTIR spectrum of a solid sample.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 3-Bromo-4-chloro-5-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyhalogenated Building Block

3-Bromo-4-chloro-5-fluorobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three different halogen atoms on the phenyl ring, each offering a potential handle for selective modification through cross-coupling reactions. The carboxylic acid group provides a further point for derivatization into esters or amides.[1] This guide provides an in-depth comparison of various catalytic systems for the functionalization of this versatile substrate, focusing on achieving high efficacy and selectivity. We will explore the underlying chemical principles that govern catalyst performance and provide actionable experimental protocols to empower your research.

The Reactivity Landscape: A Tale of Two Halogens (and a Fluorine)

The core challenge and opportunity in utilizing this compound lies in the differential reactivity of its carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend is C–I > C–Br > C–OTf > C–Cl >> C–F.[2][3] This hierarchy is primarily dictated by bond dissociation energies (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

  • Carbon-Bromine (C-Br) Bond: This bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[2] Consequently, reactions can often be performed under milder conditions with a broader range of catalysts.

  • Carbon-Chlorine (C-Cl) Bond: The stronger C-Cl bond requires a more potent catalytic system to cleave.[2] This typically involves the use of highly active, electron-rich, and sterically hindered ligands that promote the challenging oxidative addition step.

  • Carbon-Fluorine (C-F) Bond: The C-F bond is generally the strongest carbon-halogen bond and is typically inert to the conditions used for C-Br and C-Cl bond activation, providing a stable substituent.[4]

This reactivity difference is not a limitation but a strategic advantage, enabling sequential, site-selective cross-coupling reactions. One can first target the C-Br bond under milder conditions, isolate the product, and then employ a more active catalyst system to functionalize the C-Cl position.

Comparative Efficacy of Catalytic Systems

The choice of catalyst is paramount for achieving desired outcomes. While palladium complexes are the workhorses of modern cross-coupling, copper-catalyzed systems like the Ullmann reaction present a classic alternative, albeit often with significant drawbacks.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[3][5]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps.

Catalyst Comparison for Selective C-Br Functionalization:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical YieldSelectivity (Br vs. Cl)
System 1: Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ (aq)Toluene/Ethanol80-1006-12Good-ExcellentHigh
System 2: Pd(OAc)₂ + SPhosSPhosK₃PO₄1,4-Dioxane80-1102-8ExcellentVery High
System 3: Pd₂(dba)₃ + XPhosXPhosK₂CO₃t-AmylOH1001-6ExcellentVery High
System 4: Pd-PEPPSI™-IPrNHCK₃PO₄THF/H₂O60-804-10Good-ExcellentHigh

Expertise & Experience:

  • System 1 (Pd(PPh₃)₄): This is a classic, widely used catalyst.[3] It is effective for reactive C-Br bonds but may require higher temperatures and longer reaction times. Its lower activity generally ensures excellent selectivity, leaving the C-Cl bond untouched.

  • Systems 2 & 3 (Buchwald Ligands): The development of bulky, electron-rich biaryl phosphine ligands (like SPhos and XPhos) by the Buchwald group revolutionized cross-coupling.[6] These ligands accelerate both oxidative addition and reductive elimination, leading to faster reactions and higher turnover numbers, even at lower catalyst loadings. They offer superior performance for selective C-Br coupling and are the go-to choice for challenging substrates.

  • System 4 (NHC Ligands): N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes.[7] They are highly active and can be particularly effective, offering a powerful alternative to phosphine ligands.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis.[8][9] The reaction couples an aryl halide with a primary or secondary amine.

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II)-aryl complex, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination.[10] A strong, non-nucleophilic base like sodium tert-butoxide is often required.[11]

Catalyst Comparison for Selective C-Br Functionalization:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical YieldSelectivity (Br vs. Cl)
System 1: Pd₂(dba)₃ + BINAPBINAPNaOt-BuToluene90-11012-24Moderate-GoodHigh
System 2: Pd(OAc)₂ + XPhosXPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane80-1102-12Good-ExcellentVery High
System 3: Pd(OAc)₂ + RuPhosRuPhosNaOt-BuToluene80-1001-8ExcellentVery High
System 4: Pd-G3-XPhos PrecatalystXPhosLHMDSTHFRT-601-6ExcellentVery High

Expertise & Experience:

  • System 1 (First-Generation): Early systems using bidentate phosphines like BINAP were a major breakthrough but often required higher temperatures and were limited in scope.[8]

  • Systems 2 & 3 (Second/Third-Generation): As with Suzuki coupling, bulky monophosphine ligands like XPhos and RuPhos provide significantly higher activity and broader substrate scope.[12] They are highly effective for the selective amination of the C-Br bond on our substrate.

  • System 4 (Precatalysts): Modern palladium precatalysts are designed for ease of use and high efficiency. They rapidly generate the active Pd(0) species, leading to faster reactions, often at room temperature, with excellent functional group tolerance.[12]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and a copper(I) salt.[13][14]

Catalyst Comparison for Selective C-Br Functionalization:

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Typical YieldSelectivity (Br vs. Cl)
Pd(PPh₃)₂Cl₂CuIEt₃N or PiperidineTHF or DMFRT-60Good-ExcellentHigh
Pd(OAc)₂ + XPhosNone (Cu-free)Cs₂CO₃Toluene60-100Good-ExcellentVery High

Expertise & Experience:

  • The classic Pd/Cu system is highly effective for coupling with aryl bromides.[15] The amine base is crucial, serving both as a base and as a ligand.

  • Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). These often rely on highly active palladium/phosphine systems.[16]

Ullmann Condensation (Copper-Catalyzed Reactions)

The Ullmann reaction is a classical copper-catalyzed method for forming C-C, C-N, or C-O bonds.[17][18] While historically important, it has been largely superseded by palladium-catalyzed methods due to its significant drawbacks.

Characteristics:

  • Catalyst: Stoichiometric or high loadings of copper powder, Cu(I) salts (e.g., CuI).[17][19]

  • Conditions: Typically requires very harsh conditions, including high temperatures (>150-200 °C) and polar aprotic solvents (DMF, NMP).[17][20]

  • Efficacy: Yields can be variable, and the reaction has poor functional group tolerance.[18]

  • Selectivity: Due to the harsh conditions, achieving high selectivity between the C-Br and C-Cl bonds is extremely challenging.

Trustworthiness: While modern protocols using ligands like diamines or amino acids have improved the Ullmann reaction, it remains a less reliable and less versatile option compared to palladium catalysis for a substrate like this compound.[17][20] It is generally not the recommended first choice for selective transformations.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a standard experimental workflow.

Palladium_Cross_Coupling_Cycle Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_complex->transmetalation + R-B(OH)₂/Base or + R₂NH/Base pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed reactions.

Experimental_Workflow Fig. 2: Standard Experimental Workflow setup Reaction Setup (Flask, Stir Bar) reagents Add Reagents (Aryl Halide, Coupling Partner, Base, Solvent) setup->reagents degas Degas System (Evacuate/Backfill with N₂/Ar) reagents->degas catalyst Add Catalyst & Ligand degas->catalyst reaction Heat to Temperature (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for cross-coupling experiments.

Experimental Protocols

The following protocols are self-validating systems designed for the selective functionalization of the C-Br bond.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium/XPhos System

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill with inert gas three times.[2]

  • In a separate vial, under the inert atmosphere, add Pd(OAc)₂ and XPhos.

  • Add the anhydrous 1,4-dioxane to the reaction flask via syringe, followed by the catalyst/ligand mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-8 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with 1 M HCl (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination using a Palladium/RuPhos System

This protocol details the coupling of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial with a magnetic stir bar

Procedure:

  • Inside a glovebox: Add Pd(OAc)₂, RuPhos, and NaOt-Bu to a dry reaction vial.

  • Add this compound to the vial.

  • Seal the vial with a screw cap.

  • Outside the glovebox, add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol) via syringe.

  • Place the vial in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS (typically 1-8 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

For the selective functionalization of the C-Br bond in this compound, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) offer superior efficacy, speed, and reliability over classical systems like Pd(PPh₃)₄ or copper-based Ullmann catalysts. These advanced systems provide high yields under relatively mild conditions, ensuring excellent chemoselectivity and preserving the C-Cl bond for subsequent transformations. The choice between catalyst systems will ultimately depend on the specific coupling partners and the economic considerations of the project. As catalyst development continues, we can anticipate even more active and versatile systems that further expand the synthetic utility of complex building blocks like the one discussed herein.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Supramolecular palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from

  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19, 3691-3694. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 399. Retrieved January 20, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (1993). Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved January 20, 2026, from [Link]

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2003). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2016). MDPI. Retrieved January 20, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by... (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). NIH. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (2018). Google Patents.
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A Comparative Guide to the Applications of Substituted Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids represent a versatile class of organic compounds with a broad spectrum of applications, ranging from life-saving pharmaceuticals to advanced materials. The simple yet elegant scaffold of a benzene ring attached to a carboxylic acid group allows for a vast array of chemical modifications through the addition of various functional groups. These substitutions profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution, thereby tuning its biological activity and material characteristics. This guide provides an in-depth, comparative analysis of the applications of substituted benzoic acids in key scientific and industrial sectors, supported by experimental data and detailed protocols to empower researchers in their quest for innovation.

Part 1: The Pivotal Role of Substitution in Modulating Activity

The benzene ring of benzoic acid offers multiple positions (ortho, meta, and para) for substitution, and the nature of the substituent dictates the resulting compound's properties. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the acidity of the carboxylic acid by stabilizing the conjugate base through inductive and resonance effects. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) decrease acidity. This fundamental principle of physical organic chemistry is the cornerstone of designing substituted benzoic acids for specific applications.

dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_EWG" { label="Electron-Withdrawing Groups (EWGs)"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; EWG [label="e.g., -NO2, -Cl, -CF3"]; IncreaseAcidity [label="Increase Acidity"]; StabilizeAnion [label="Stabilize Conjugate Base"]; EWG -> IncreaseAcidity [label="Inductive & Resonance Effects"]; IncreaseAcidity -> StabilizeAnion; }

subgraph "cluster_EDG" { label="Electron-Donating Groups (EDGs)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; EDG [label="e.g., -CH3, -OCH3, -NH2"]; DecreaseAcidity [label="Decrease Acidity"]; DestabilizeAnion [label="Destabilize Conjugate Base"]; EDG -> DecreaseAcidity [label="Inductive & Resonance Effects"]; DecreaseAcidity -> DestabilizeAnion; }

BenzoicAcid [label="Benzoic Acid Core", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Application [label="Tailored Applications", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];

EWG -> BenzoicAcid [dir=back]; EDG -> BenzoicAcid [dir=back]; BenzoicAcid -> Application; } Caption: Influence of electron-withdrawing and -donating groups on the acidity of benzoic acid.

Part 2: Pharmaceutical Applications: A Battleground of Substituents

The pharmaceutical industry has extensively harnessed the chemical diversity of substituted benzoic acids to develop a wide array of therapeutic agents. The strategic placement of different functional groups allows for the fine-tuning of drug-receptor interactions, metabolic stability, and pharmacokinetic profiles.

Anticancer Activity: A Targeted Approach

Substituted benzoic acids have emerged as a promising scaffold for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Substituted Benzoic Acid Derivatives

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid-N=CH-(2-OH-Naphthyl) at paraHuman cervical cancer17.84[1]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 24-(1H-1,2,4-triazol-1-yl)MCF-7 (Breast)18.7[1]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 144-(1H-1,2,4-triazol-1-yl)MCF-7 (Breast)15.6[1]
4-(3,4,5-Trimethoxyphenoxy)benzoic acid4-(3,4,5-Trimethoxyphenoxy)MCF-7 (Breast)5.9 µg/mL
4-(3,4,5-Trimethoxyphenoxy)benzoic acid4-(3,4,5-Trimethoxyphenoxy)MDA-MB-468 (Breast)1.4 µg/mL
Quinazolinone derivative QZ 3Quinazolinone at paraMCF-7 (Breast)50[2]
Quinazolinone derivative QZ 4Quinazolinone at paraMCF-7 (Breast)32.466[2]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted benzoic acid derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; Start [label="Start"]; SeedCells [label="Seed Cells in 96-well Plate"]; Incubate1 [label="Incubate 24h"]; AddCompound [label="Add Test Compound Dilutions"]; Incubate2 [label="Incubate 48-72h"]; AddMTT [label="Add MTT Reagent"]; Incubate3 [label="Incubate 4h"]; Solubilize [label="Solubilize Formazan with DMSO"]; ReadAbsorbance [label="Read Absorbance at 570 nm"]; AnalyzeData [label="Calculate % Viability & IC50"]; End [label="End"];

Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Defense

Substituted benzoic acids are widely recognized for their antimicrobial properties and are used as preservatives in food and pharmaceutical products. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acid Derivatives against E. coli

CompoundSubstituent(s)MIC (mg/mL)Reference
Benzoic acidNone1[3]
2-hydroxybenzoic acid2-OH1[3]
3,4-dihydroxybenzoic acid3,4-diOH2.6[3]
3,4,5-trihydroxybenzoic acid3,4,5-triOH3.25[3]
2,4-dihydroxybenzoic acid2,4-diOH1[3]
4-hydroxybenzoic acid4-OH>1[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Müller-Hinton Broth (MHB)

  • Substituted benzoic acid derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Part 3: Agrochemical Applications: Protecting Crops with Precision

In the agrochemical sector, substituted benzoic acids are primarily utilized as herbicides. The most well-known example is dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used to control broadleaf weeds. The herbicidal activity is highly dependent on the substitution pattern, which influences the compound's uptake by plants and its interaction with the target site.

Quantitative Herbicidal Activity of Benzoic Acid Derivatives

Further research is needed to compile a comprehensive, publicly available database of the herbicidal activity of a broad range of substituted benzoic acids against various weed species to facilitate direct comparisons.

Part 4: Materials Science: From Corrosion Inhibition to Polymer Synthesis

The utility of substituted benzoic acids extends beyond biological applications into the realm of materials science, where their unique chemical properties are exploited to create functional materials.

Corrosion Inhibitors: Protecting Metals from Degradation

Substituted benzoic acids can act as effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The efficiency of inhibition is influenced by the nature of the substituents, which affects the electron density of the aromatic ring and the strength of the interaction with the metal surface.

Corrosion Inhibition Efficiency of Substituted Benzoic Acids on AISI 316 Stainless Steel in HCl

InhibitorSubstituent(s)Inhibition Efficiency (%) at 10⁻³ MReference
Benzoic acidNone78.9
p-hydroxybenzoic acid4-OH85.3
3,4-dihydroxybenzoic acid3,4-diOH90.1

The data clearly shows that the presence of hydroxyl groups, particularly multiple hydroxyl groups, enhances the corrosion inhibition efficiency. This is attributed to the increased electron-donating ability of the hydroxyl groups, which facilitates stronger adsorption onto the metal surface.

Building Blocks for Polymers

Substituted benzoic acids serve as valuable monomers or modifying agents in the synthesis of various polymers. For example, vinylbenzoic acid can be polymerized to create functional polymers with carboxylic acid groups, which can be further modified or used in applications such as ion-exchange resins and adhesives. The Ugi multicomponent reaction, which can utilize a carboxylic acid component, has also been employed in polymer synthesis, demonstrating the versatility of benzoic acid derivatives in creating complex macromolecular architectures.

Part 5: Synthesis of a Key Intermediate: 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. A common laboratory-scale synthesis involves the oxidation of 2,4-dichlorotoluene.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoic Acid

This protocol describes a liquid-phase oxidation of 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (catalyst)

  • Oxygen or air source

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 2,4-dichlorotoluene and acetic acid.

  • Catalyst Addition: Add the cobalt, manganese, and bromine catalysts to the reaction mixture.

  • Oxidation: Heat the mixture to 130-200°C while bubbling oxygen or air through the solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 2,4-dichlorobenzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; Start [label="Start"]; MixReactants [label="Mix 2,4-Dichlorotoluene,\nAcetic Acid, & Catalysts"]; HeatAndOxidize [label="Heat to 130-200°C\n& Bubble O2/Air"]; MonitorReaction [label="Monitor Reaction Progress"]; CoolAndPrecipitate [label="Cool to Room Temp\n& Precipitate Product"]; FilterAndWash [label="Filter & Wash with Water"]; Recrystallize [label="Recrystallize for Purification"]; End [label="End"];

Start -> MixReactants; MixReactants -> HeatAndOxidize; HeatAndOxidize -> MonitorReaction; MonitorReaction -> CoolAndPrecipitate; CoolAndPrecipitate -> FilterAndWash; FilterAndWash -> Recrystallize; Recrystallize -> End; } Caption: General workflow for the synthesis of 2,4-dichlorobenzoic acid.

Conclusion

Substituted benzoic acids are a testament to the power of subtle molecular modifications in achieving a wide range of functional outcomes. For researchers and drug development professionals, a deep understanding of the structure-activity relationships governing these compounds is paramount for the rational design of new molecules with enhanced performance. This guide has provided a comparative overview of their applications in pharmaceuticals, agrochemicals, and materials science, supported by experimental data and detailed protocols. The continued exploration of the vast chemical space of substituted benzoic acids promises to unlock new solutions to pressing challenges in medicine, agriculture, and technology.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021-06-19). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). [Link]

  • JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google P
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF - ResearchGate. [Link]

  • CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P
  • Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent - ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Derivatives. (2018-12-01). [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Publishing. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024-08-08). [Link]

  • Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis - PubMed. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. [Link]

  • Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ) - ResearchGate. [Link]

  • Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. [Link]

  • The potential corrosion inhibition properties of acetyl benzoic acid derivatives with substituted alkali metals (Na, K, Li): DFT approach - КиберЛенинка. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. [Link]

  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... - ResearchGate. [Link]

  • Benzoic acid - Wikipedia. [Link]

  • (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale - ResearchGate. [Link]

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  • 17.2: Substituted Benzoic Acids - Chemistry LibreTexts. (2019-06-05). [Link]

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A Senior Application Scientist's Guide to the Synthetic Benchmarking of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, 3-Bromo-4-chloro-5-fluorobenzoic acid stands out as a valuable building block, sought after for its unique substitution pattern that offers multiple points for molecular elaboration. However, the efficient and scalable synthesis of this specific multi-halogenated benzoic acid derivative is not widely documented. This guide, therefore, aims to provide a comparative analysis of plausible synthetic strategies, drawing upon established methodologies for structurally analogous compounds. By examining the underlying chemical principles and providing detailed hypothetical protocols, we offer a framework for researchers to develop a robust and efficient synthesis tailored to their specific needs.

Introduction to a Versatile Synthetic Intermediate

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its trifunctionalized aromatic ring, featuring bromo, chloro, and fluoro substituents, provides a rich platform for medicinal chemists. The bromine atom is particularly amenable to cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse molecular fragments.[1] The fluorine and chlorine atoms, along with the carboxylic acid group, influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and agrochemicals.[1] Given its potential, the development of efficient and reliable synthetic routes is of paramount importance.

Comparative Analysis of Proposed Synthetic Routes

Table 1: Comparative Overview of Proposed Synthetic Routes

RouteStarting MaterialKey TransformationsAdvantagesDisadvantages
1 3-Fluoro-4-chlorobenzoic acidElectrophilic BrominationDirect approach, potentially fewer steps.Regioselectivity of bromination may be challenging.
2 3-Bromo-4-chloro-5-fluorotolueneOxidationEstablished oxidation methods are available.Requires synthesis of the substituted toluene precursor.
3 3-Amino-4-chloro-5-fluorobenzoic acidSandmeyer ReactionWell-established for introducing bromine.Requires synthesis of the aniline precursor and handling of diazonium salts.

Route 1: Electrophilic Bromination of 3-Fluoro-4-chlorobenzoic acid

This approach represents the most direct pathway, starting from a commercially available precursor. The success of this route hinges on the regioselective introduction of a bromine atom onto the aromatic ring.

Mechanistic Considerations

The directing effects of the existing substituents on the aromatic ring will govern the position of bromination. The carboxylic acid group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho, para-directors and deactivating. The interplay of these electronic effects will determine the feasibility of achieving the desired 3-bromo substitution. The fluorine atom at position 3 and the chlorine atom at position 4 will likely direct the incoming electrophile to the less sterically hindered ortho position, which is the desired C5 position.

G cluster_0 Route 1: Electrophilic Bromination Starting Material 3-Fluoro-4-chlorobenzoic acid Product This compound Starting Material->Product Electrophilic Aromatic Substitution Reagent Br2 / FeBr3 Reagent->Product

Caption: Workflow for the proposed electrophilic bromination route.

Experimental Protocol (Hypothetical)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-chlorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 equivalents) to the solution.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Route 2: Oxidation of 3-Bromo-4-chloro-5-fluorotoluene

This strategy involves the synthesis of a substituted toluene derivative followed by oxidation of the methyl group to a carboxylic acid. This is a common and reliable method for the preparation of benzoic acids.

Rationale and Workflow

The key advantage of this route is the often high-yielding and clean conversion of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The main challenge lies in the efficient synthesis of the 3-bromo-4-chloro-5-fluorotoluene precursor.

G cluster_1 Route 2: Oxidation Precursor 3-Bromo-4-chloro-5-fluorotoluene Product This compound Precursor->Product Oxidation Oxidizing Agent KMnO4 / H2O, heat Oxidizing Agent->Product

Caption: Proposed workflow for the oxidation of the toluene precursor.

Experimental Protocol (Hypothetical)
  • Precursor Synthesis: Synthesize 3-bromo-4-chloro-5-fluorotoluene via a multi-step sequence, potentially starting from a commercially available aniline derivative.

  • Oxidation: In a round-bottom flask, suspend 3-bromo-4-chloro-5-fluorotoluene (1 equivalent) in an aqueous solution of potassium permanganate (excess).

  • Reaction: Heat the mixture to reflux and stir vigorously until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Route 3: Sandmeyer Reaction of 3-Amino-4-chloro-5-fluorobenzoic acid

The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. This route would require the synthesis of the corresponding aniline precursor.

Mechanistic Pathway

This transformation proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom.

G cluster_2 Route 3: Sandmeyer Reaction Aniline Precursor 3-Amino-4-chloro-5-fluorobenzoic acid Diazonium Salt Diazonium Salt Intermediate Aniline Precursor->Diazonium Salt Diazotization Diazotization NaNO2 / HBr, 0-5 °C Diazotization->Diazonium Salt Product This compound Diazonium Salt->Product Sandmeyer Reaction Sandmeyer Reagent CuBr / HBr Sandmeyer Reagent->Product

Caption: Logical flow of the proposed Sandmeyer reaction route.

Experimental Protocol (Hypothetical)
  • Precursor Synthesis: Synthesize 3-amino-4-chloro-5-fluorobenzoic acid, for instance, by nitration of a suitable precursor followed by reduction.

  • Diazotization: Dissolve the aniline precursor (1 equivalent) in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Conclusion and Recommendations

The selection of an optimal synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available starting materials.

  • For rapid, small-scale synthesis , Route 1 (Electrophilic Bromination) may be the most attractive due to its directness, provided the regioselectivity can be adequately controlled.

  • For larger-scale production where reliability and yield are paramount , Route 2 (Oxidation) offers a robust and well-understood transformation, though it necessitates the synthesis of the toluene precursor.

  • When a suitable aniline precursor is accessible , Route 3 (Sandmeyer Reaction) provides a classic and dependable method for the introduction of the bromine atom.

It is strongly recommended that initial small-scale feasibility studies be conducted for each of these proposed routes to determine the optimal reaction conditions and to assess the yield and purity of the final product. The insights provided in this guide, grounded in established chemical principles, should serve as a valuable starting point for the successful synthesis of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible disposal. This guide provides an in-depth, procedural framework for the disposal of 3-Bromo-4-chloro-5-fluorobenzoic acid, a halogenated aromatic compound common in synthetic and developmental chemistry. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the highest standards of safety and scientific integrity.

Hazard Profile and Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is an irritant, and its primary risks are associated with direct contact.

Table 1: GHS Hazard Classifications

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritation upon contact.[1][2][3][4][5][6]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[1][2][3][4][5][6]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3][4][5][6]
Essential Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a robust PPE protocol is the first line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Use impervious gloves (nitrile rubber is a suitable choice for incidental contact) and a fully buttoned lab coat.[7] For tasks with a higher risk of exposure, consider double-gloving or gloves with higher chemical resistance, such as Viton.[7]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear the appropriate PPE before attempting cleanup.

  • Containment: For solid spills, use dry cleanup procedures to avoid generating dust. Carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined below.

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its correct classification and segregation. As a molecule containing bromine, chlorine, and fluorine, it falls into the halogenated organic waste category.[9][10]

Causality: Halogenated compounds cannot be disposed of with non-halogenated organic waste. The reason lies in the final disposal method, which is typically high-temperature incineration.[11] During combustion, the halogen atoms (Br, Cl, F) form acidic gases (HBr, HCl, HF). Disposal facilities that handle halogenated waste are equipped with specialized "scrubbers" to neutralize these corrosive and toxic gases.[1][8] Mixing halogenated waste into a non-halogenated stream can damage standard incinerators and release harmful pollutants into the atmosphere.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

WasteSegregation Start Chemical Waste Generated IsOrganic Is the primary component an organic compound? Start->IsOrganic ContainsHalogen Does the compound contain Halogens (F, Cl, Br, I)? IsOrganic->ContainsHalogen  Yes Inorganic INORGANIC / AQUEOUS WASTE (e.g., Aqueous acids, bases, salt solutions) IsOrganic->Inorganic  No Halogenated HALOGENATED ORGANIC WASTE (e.g., this compound) ContainsHalogen->Halogenated  Yes NonHalogenated NON-HALOGENATED ORGANIC WASTE (e.g., Acetone, Hexanes, Ethanol) ContainsHalogen->NonHalogenated  No

Caption: Decision workflow for proper chemical waste segregation in a laboratory setting.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing this compound, ensuring compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

Step 1: Container Selection
  • Action: Select a chemically compatible waste container. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate.[7] The container must have a secure, vapor-tight screw cap.

  • Rationale: A compatible and tightly sealed container prevents chemical degradation, leaks, and the release of volatile compounds.[7][9] Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal.[7]

Step 2: Waste Collection at the Satellite Accumulation Area (SAA)
  • Action: Designate a Satellite Accumulation Area (SAA) in your lab. This is where the waste is generated and collected.[13][14] The SAA must be at or near the point of waste generation and under the control of the operator.

  • Rationale: The SAA system is an EPA-mandated practice that ensures waste is managed safely from the moment it is created.[14] It prevents the unnecessary transport of hazardous materials within the facility.

Step 3: Proper Labeling (The Non-Negotiable Step)
  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[13][14]

    • Full Chemical Names of all constituents (e.g., "Waste this compound, Dichloromethane"). Do not use abbreviations.[13]

    • Approximate percentages of each component.

    • Hazard Identification (e.g., check boxes for "Irritant," "Corrosive," etc.).

    • Generator Information: Your name, lab, building, and room number.[13]

  • Rationale: A complete and accurate label is a critical communication tool that ensures safe handling and proper disposal by all personnel, including your institution's Environmental Health & Safety (EH&S) team and the final disposal facility.[14]

Step 4: Temporary Storage in the SAA
  • Action: Keep the waste container tightly closed except when adding waste.[4][9] Store it in the designated SAA, away from incompatible materials.[7] Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Rationale: Proper storage minimizes the risk of spills, reactions, and exposure. The 90% fill rule is a standard safety practice to prevent over-pressurization or spills due to temperature changes.[9]

Step 5: Arranging for Final Disposal
  • Action: Once the container is full (or has been in the SAA for up to one year), contact your institution's EH&S department to arrange for a pickup.[13] EH&S professionals will transport the waste from your SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste vendor.[14][15]

  • Rationale: The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals and certified facilities to ensure compliance with federal and state law.[12][15][16]

The 'Do Not' List: Common Disposal Mistakes to Avoid

  • DO NOT pour this compound or its solutions down the drain.[1][3][13] This is illegal and environmentally harmful.

  • DO NOT mix halogenated waste with non-halogenated organic waste.[10]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the waste to evaporate in the fume hood as a means of disposal.[7]

  • DO NOT use unlabeled or improperly labeled containers for waste accumulation.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. When in doubt, always consult your institution's Environmental Health & Safety department.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Rensselaer Polytechnic Institute. Retrieved from [Link]

  • 4-Bromobenzoic acid Safety Data Sheet. (2020). Alfa Aesar. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

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Personal protective equipment for handling 3-Bromo-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Bromo-4-chloro-5-fluorobenzoic Acid

Understanding the Risks: A Proactive Approach to Safety

This compound, like other halogenated benzoic acids, should be handled with care. Based on the hazard classifications of similar compounds, it is prudent to assume this substance may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety strategy is centered on creating effective barriers to these exposure pathways.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this and similar chemical compounds.[6] The following table summarizes the minimum required PPE:

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust be worn to protect against dust particles and potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9]
Hands Chemical-Resistant GlovesWear compatible gloves, such as neoprene or nitrile, to prevent skin contact.[10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]
Body Protective Clothing / Lab CoatA lab coat or other protective suit is required to protect against skin contact.[8][9][11] Ensure clothing is clean and removed before leaving the work area.
Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary when working with the powder form of the compound, especially where dust may be generated or if ventilation is inadequate.[9]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment. This step-by-step guide will walk you through the key stages of handling this compound.

Pre-Handling and Preparation

Before you begin any work, it is essential to have a clear plan and the right infrastructure in place.

  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][12]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

  • Review the SDS: Although a specific SDS for this compound may be unavailable, review the SDS for similar compounds to familiarize yourself with the potential hazards and emergency procedures.[12]

Handling Procedures

Adherence to proper handling techniques is paramount to preventing exposure.

  • Avoid Dust Formation: When handling the solid compound, take care to avoid generating dust. If there is a risk of dust, respiratory protection is mandatory.

  • Weighing: If you need to weigh the compound, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process generates heat, cool the container as needed.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[8]

Storage

Proper storage is vital for maintaining the stability of the chemical and preventing accidental spills or reactions.

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][5][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow start Start: Handling This compound procedure What is the procedure? start->procedure weighing Weighing solid procedure->weighing Solid solution_prep Preparing a solution procedure->solution_prep Liquid reaction Running a reaction procedure->reaction Liquid/Solid fume_hood Is a fume hood available? weighing->fume_hood splash_risk Is there a significant splash risk? solution_prep->splash_risk reaction->splash_risk base_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->base_ppe Yes respirator Add Respirator fume_hood->respirator No ventilation Is the area well-ventilated? splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with experiment base_ppe->end respirator->base_ppe face_shield->base_ppe

Caption: PPE selection workflow for handling the chemical.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental stewardship.

Chemical Waste
  • Classification: this compound and its solutions should be treated as hazardous waste.[4]

  • Collection: Dispose of the chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[1][12]

Contaminated PPE and Materials
  • Gloves: After use, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Lab Coats: If your lab coat becomes contaminated, remove it immediately and have it professionally laundered or disposed of as hazardous waste, depending on the severity of the contamination.

  • Spill Cleanup Materials: Any materials used to clean up spills of this chemical should be placed in a sealed container and disposed of as hazardous waste.

Spill Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[13]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Cleanup: Place the contained spill material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[13]

  • Report: Report the spill to your laboratory supervisor or environmental health and safety department.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember, a proactive and informed approach to safety is the cornerstone of scientific excellence.

References

  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]

  • Grand Valley State University. Corrosives - Lab Safety. [Link]

  • The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • e-g-s.com. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Brenntag. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • A&C Chemicals. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • ecfr.gov. 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 4-Bromobenzoic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.